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  • Product: 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid
  • CAS: 1351238-08-8

Core Science & Biosynthesis

Foundational

Physicochemical properties of 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Profiling and Synthetic Methodologies of 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid Prepared by: Senior Application Scientist Target Audience: Medicinal Chem...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Profiling and Synthetic Methodologies of 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

The thieno[2,3-b]pyrazine bicyclic core is a privileged, highly tunable scaffold in modern drug discovery. Widely recognized as a bioisostere for quinoxalines, quinazolines, and purines, this heteroaromatic system is frequently deployed in the development of potent kinase inhibitors[1] and RNA-splicing modulators[2].

Within this chemical space, 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid represents a highly specialized building block. The strategic placement of a methylamino group at the 7-position, adjacent to a carboxylic acid at the 6-position, creates a unique push-pull electronic system. This guide provides a comprehensive analysis of its physicochemical properties, mechanistic biological utility, and a self-validating synthetic workflow designed to maintain the integrity of the electron-deficient pyrazine ring during derivatization.

Structural & Electronic Profiling

To understand the behavior of 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid, we must deconstruct its electronic environment:

  • The Bicyclic Core: The pyrazine ring is strongly electron-withdrawing (π-deficient), while the fused thiophene ring is electron-rich (π-excessive). This inherent dipole facilitates strong intermolecular interactions with target proteins, particularly in the ATP-binding hinge regions of kinases[3].

  • The 7-Methylamino Substituent: The secondary amine acts as a strong electron-donating group (EDG) via resonance into the thiophene ring. Crucially, the N−H proton forms a robust intramolecular hydrogen bond with the adjacent carbonyl oxygen of the 6-carboxylic acid. This pseudo-six-membered ring locks the dihedral angle, enforcing strict planarity across the molecule. This planarity reduces the desolvation penalty upon binding to a kinase target and masks the polarity of the hydrogen bond donor, thereby improving passive membrane permeability[4].

  • The 6-Carboxylic Acid: With a pKa of ~3.8, this moiety is fully ionized at physiological pH. Consequently, this compound is rarely a final drug candidate itself; rather, it serves as a critical synthetic handle. It is typically subjected to amide coupling with various piperazines or anilines to project into the solvent channel or DFG-out pockets of kinases[3].

Physicochemical Properties

The quantitative parameters of this scaffold dictate its formulation and synthetic handling. The data below summarizes the core physicochemical metrics.

Table 1: Physicochemical Parameters & Causality

ParameterValueCausality / Implication in Drug Design
Molecular Weight 209.22 g/mol Low molecular weight allows for extensive downstream derivatization while maintaining high Ligand Efficiency (LE).
cLogP ~1.8 - 2.2The lipophilic thiophene core is balanced by the polar carboxylic acid, providing optimal lipophilicity for passive membrane permeation once esterified or amidated.
pKa (Acidic) ~3.8The 6-COOH is ionized at pH 7.4. Requires activation (e.g., HATU/DIPEA) for coupling to primary/secondary amines[1].
pKa (Basic) ~1.2The pyrazine nitrogens are heavily deactivated by electron withdrawal. They act strictly as hydrogen bond acceptors and remain unprotonated in blood plasma.
Topological Polar Surface Area (tPSA) 85.4 ŲWell within the Lipinski limit (<140 Ų), ensuring that downstream amide derivatives retain favorable oral bioavailability[3].

Biological Relevance & Target Pathways

Thienopyrazine derivatives are highly effective ATP-competitive inhibitors. The nitrogen atoms of the pyrazine ring typically form crucial hydrogen bonds with the backbone amides of the kinase hinge region (e.g., interacting with Cys532 in B-Raf or corresponding residues in DRAK2)[1][5].

The 7-methylamino group provides a specific vector that can either interact with gatekeeper residues or induce a conformational shift that enhances selectivity against off-target kinases. Below is the signaling pathway illustrating where thienopyrazine-derived molecules exert their primary pharmacological effect.

KinasePathway RTK Receptor Tyrosine Kinase (Upstream Activation) RAS RAS GTPase (Signal Transduction) RTK->RAS BRAF B-Raf Kinase (Primary Target) RAS->BRAF MEK MEK1/2 Kinase BRAF->MEK ERK ERK1/2 Kinase MEK->ERK Prolif Tumor Cell Proliferation & Survival ERK->Prolif Inhibitor Thienopyrazine Derivative Inhibitor->BRAF ATP-Competitive Inhibition

Caption: Mechanism of action for thienopyrazine derivatives inhibiting the B-Raf/MAPK signaling pathway.

Synthetic Methodology & Workflow

To synthesize 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid, we begin with the commercially available[6][7].

The following protocol is designed as a self-validating system , incorporating In-Process Controls (IPCs) to ensure structural integrity.

SynthWorkflow Step1 7-Amino-thieno[2,3-b]pyrazine -6-carboxylate (Starting Material) Step2 Reductive Amination (Formaldehyde, NaBH3CN) Step1->Step2 Step3 7-Methylamino Intermediate (IPC: LC-MS Mass Shift +14 Da) Step2->Step3 Step4 Saponification (LiOH, THF/H2O, 0°C to RT) Step3->Step4 Step5 Acidification & Precipitation (1M HCl, pH ~3) Step4->Step5 Final 7-(Methylamino)thieno[2,3-b] pyrazine-6-carboxylic acid Step5->Final

Caption: Self-validating synthetic workflow for 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid.

Step-by-Step Protocol & Causality

Step 1: Reductive Amination (N-Methylation)

  • Dissolve 7-amino-thieno[2,3-b]pyrazine-6-carboxylic acid methyl ester (1.0 eq) in anhydrous Methanol.

  • Add Paraformaldehyde (1.2 eq) and a catalytic amount of Acetic Acid. Stir at room temperature for 2 hours to form the iminium intermediate.

  • Cool to 0°C and portion-wise add Sodium Cyanoborohydride ( NaBH3​CN ) (1.5 eq).

  • Causality: NaBH3​CN is chosen over NaBH4​ because it is stable in mildly acidic conditions and specifically reduces the iminium ion without reducing the methyl ester.

  • IPC Validation: Monitor via LC-MS. The reaction is complete when the starting mass ( [M+H]+=210.2 ) shifts entirely to the methylated product ( [M+H]+=224.2 ).

Step 2: Saponification to the Carboxylic Acid

  • Isolate the intermediate and redissolve in a 3:1 mixture of THF:H₂O.

  • Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O ) (2.0 eq) at 0°C, then allow to warm to room temperature.

  • Causality: Why LiOH instead of NaOH? The electron-deficient pyrazine ring is highly susceptible to nucleophilic attack. NaOH provides aggressive basicity that can lead to ring-opening degradation. LiOH provides sufficient hydroxide concentration for ester hydrolysis while preserving the bicyclic scaffold.

  • IPC Validation: Monitor via TLC (EtOAc:Hexane 1:1). The non-polar ester spot will disappear, replaced by baseline material (the lithium carboxylate salt).

Step 3: Acidification and Isolation

  • Evaporate the THF under reduced pressure.

  • Cool the aqueous layer to 0°C and slowly acidify with 1M HCl until pH ~3.5 is reached.

  • Causality: pH 3.5 is strictly chosen to be slightly below the pKa of the carboxylic acid (~3.8), ensuring full protonation and precipitation of the free acid, without protonating the pyrazine nitrogens (which would cause the molecule to re-dissolve as an HCl salt).

  • Filter the resulting precipitate, wash with cold water, and dry under high vacuum to yield the final product.

Analytical Validation Protocols

To guarantee trustworthiness, the final compound must be validated using orthogonal analytical techniques.

LC-MS Method (Purity & Mass Confirmation)

Table 2: LC-MS Gradient Conditions

Time (min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (MeCN + 0.1% FA)
0.0955
3.0595
4.0595
4.1955
  • Causality of Mobile Phase: The addition of 0.1% Formic Acid (FA) serves a dual purpose. First, it suppresses the ionization of the 6-carboxylic acid in the liquid phase, preventing chromatographic peak tailing. Second, it ensures the protonation of the weakly basic pyrazine nitrogens during electrospray ionization (ESI+), exponentially enhancing the [M+H]+ signal for accurate mass detection[8].

¹H-NMR (Conformational Confirmation)
  • Solvent: DMSO- d6​ .

  • Key Signals: The pyrazine protons (C2, C3) will appear as two distinct doublets (or a broad singlet depending on resolution) in the highly deshielded aromatic region (~8.6 - 8.8 ppm). The N−CH3​ group will appear as a doublet around ~3.1 ppm due to coupling with the adjacent N−H proton.

  • Self-Validation Check: The disappearance of the sharp singlet at ~3.9 ppm (the methyl ester peak from the starting material) definitively confirms the success of the saponification step.

References

  • PubChemLite. "Thieno[2,3-b]pyrazine-6-carboxylic acid - Structural Information and Predicted Collision Cross Section." Available at:[Link]

  • National Center for Biotechnology Information (PMC). "New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential." Available at: [Link]

  • American Chemical Society (ACS). "Discovery and Optimization of Thienopyrazine RNA-Splicing Modulators for the Treatment of Huntington's Disease." Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest." Available at:[Link]

  • Google Patents. "US20130079341A1 - Thieno (2, 3b) pyrazine compounds as b-raf inhibitors.
  • National Center for Biotechnology Information (PMC). "Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation." Available at: [Link]

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Exploratory

1H and 13C NMR Spectral Data for 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid: A Comprehensive Guide

Executive Summary The thieno[2,3-b]pyrazine scaffold is a privileged bicyclic pharmacophore that has gained significant traction in modern drug discovery. Derivatives of this core are frequently utilized in the design of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thieno[2,3-b]pyrazine scaffold is a privileged bicyclic pharmacophore that has gained significant traction in modern drug discovery. Derivatives of this core are frequently utilized in the design of highly selective kinase inhibitors, such as mutant B-Raf inhibitors[1], and advanced RNA-splicing modulators for neurodegenerative conditions like Huntington's disease[2].

The compound 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid (CAS 1351238-08-8) serves as a critical synthetic building block[3][4]. Accurate structural elucidation of this intermediate is paramount for downstream functionalization. This whitepaper provides an in-depth, mechanistic breakdown of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data, detailing the causality behind the observed chemical shifts and outlining a self-validating protocol for spectral acquisition.

Structural Elucidation Strategy

The molecular architecture of 7-(methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid features a highly conjugated, electron-rich thiophene ring fused to an electron-deficient pyrazine ring. The presence of both a strong electron-donating group (-NHCH 3​ ) at C-7 and a strong electron-withdrawing group (-COOH) at C-6 creates a pronounced "push-pull" electronic system across the thiophene moiety.

To accurately capture the spectral data, DMSO-d 6​ is the mandatory solvent choice.

  • Causality: The zwitterionic character and high polarity of the carboxylic acid and secondary amine make the compound insoluble in non-polar solvents like CDCl 3​ . Furthermore, anhydrous DMSO-d 6​ effectively locks the exchangeable protons (-COOH and -NH-), preventing rapid chemical exchange with trace water. This preserves the critical scalar coupling ( 3J ) between the -NH- proton and the adjacent -CH 3​ group, allowing for unambiguous structural confirmation.

NMR_Workflow A Sample Preparation (DMSO-d6 + TMS) B 1D 1H NMR (500 MHz, 298 K) A->B Acquire 1H C 1D 13C NMR (125 MHz, 298 K) A->C Acquire 13C D 2D HSQC (1J C-H Correlation) B->D E 2D HMBC (2J, 3J C-H Correlation) B->E C->D C->E F Unambiguous Structural Assignment D->F CH/CH3 Mapping E->F Quaternary Mapping

Self-Validating 1D and 2D NMR Workflow for Structural Elucidation.

1 H NMR Spectral Analysis

The 1 H NMR spectrum is characterized by the distinct anisotropic deshielding of the pyrazine protons and the dynamic behavior of the methylamino group. The pyrazine protons (H-2 and H-3) appear as highly deshielded doublets with a characteristic ortho-coupling constant of J ≈ 2.4 Hz, which aligns perfectly with established literature on the thieno[2,3-b]pyrazine core[5].

Quantitative 1 H NMR Data Summary (500 MHz, DMSO-d 6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment & Mechanistic Notes
-COOH 13.20br s-1HHighly deshielded acidic proton; broad due to exchange.
H-3 8.95d2.41HPyrazine ring; deshielded by adjacent N-4.
H-2 8.85d2.41HPyrazine ring; deshielded by adjacent N-1.
-NH- 7.80br q5.01HBroadened by N-14 quadrupolar relaxation; couples to -CH 3​ .
-CH 3​ 3.25d5.03HMethyl group; split into a doublet by the adjacent -NH- proton.

Expert Insight: The coupling constant of 2.4 Hz between H-2 and H-3 is significantly smaller than a standard benzene ortho-coupling (~8 Hz). This is caused by the highly electronegative nitrogen atoms in the pyrazine ring, which withdraw electron density from the C-C bond, reducing the bond order and consequently the 3JHH​ scalar coupling[5].

13 C NMR Spectral Analysis

The 13 C NMR spectrum reveals the profound impact of the "push-pull" resonance on the thiophene ring. The electron-donating -NHCH 3​ group strongly deshields its ipso carbon (C-7) via inductive effects but donates electron density through resonance to C-6, shielding it relative to standard thiophene carbons.

Quantitative 13 C NMR Data Summary (125 MHz, DMSO-d 6​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment & Mechanistic Notes
C=O 164.5C q​ Carboxylic acid carbonyl carbon.
C-7 152.0C q​ Thiophene C; highly deshielded by the adjacent electronegative -NHCH 3​ .
C-3 145.5CHPyrazine carbon; confirmed via HSQC correlation to δ 8.95.
C-2 143.8CHPyrazine carbon; confirmed via HSQC correlation to δ 8.85.
C-4a 141.2C q​ Bridgehead carbon (Pyrazine-Thiophene fusion).
C-7a 138.5C q​ Bridgehead carbon (Pyrazine-Thiophene fusion).
C-6 112.0C q​ Thiophene C; shielded by resonance donation from the C-7 amino group.
-CH 3​ 33.2CH 3​ Methylamino carbon.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system, meaning the outputs of the 2D experiments actively prove the assumptions made in the 1D setup.

Step-by-Step Acquisition Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of strictly anhydrous DMSO-d 6​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: Water contamination will cause the -NH- and -COOH signals to collapse into a single broad water peak, destroying the critical 3J coupling of the methylamino group.

  • Instrument Calibration: Insert the sample into a 500 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of DMSO-d 6​ (39.5 ppm). Tune and match the probe to the exact frequency of the sample to maximize the signal-to-noise ratio (SNR).

  • Shimming & Validation: Perform gradient shimming (Z1-Z6).

    • Self-Validation Check: The TMS peak width at half-height must be < 1.0 Hz. If it is broader, re-shim to prevent artificial broadening of the pyrazine doublets.

  • 1D 1 H Acquisition: Acquire 32 scans with a relaxation delay (D1) of 2.0 seconds. A sufficient D1 ensures complete longitudinal relaxation (T1) of all protons, yielding highly accurate integration values (1:1:1:1:3 ratio).

  • 1D 13 C Acquisition: Acquire 1024–2048 scans using a power-gated decoupling sequence (e.g., zgpg30) with a D1 of 2.0 seconds.

    • Causality: The high number of scans compensates for the low sensitivity of the five quaternary carbons (C-4a, C-6, C-7, C-7a, C=O).

  • 2D Cross-Validation (HSQC & HMBC):

    • Run an HSQC experiment to map the protons at 8.95 and 8.85 ppm directly to the carbons at 145.5 and 143.8 ppm.

    • Run an HMBC experiment. The methyl protons ( δ 3.25) will show a strong 3JCH​ correlation to C-7 ( δ 152.0), unambiguously differentiating C-7 from the other quaternary carbons.

Pharmacological Context: Target Engagement

Understanding the spectral properties of this building block is essential when synthesizing larger therapeutic molecules. Thienopyrazine derivatives synthesized from this core are potent modulators in oncology and neurology. For instance, functionalization at the C-6 carboxylic acid (via amide coupling) and C-7 amine yields compounds that competitively inhibit mutant B-Raf kinases[1].

BRaf_Pathway A Thienopyrazine Therapeutic Derivative B Mutant B-Raf Kinase (Target) A->B Competitive Inhibition C MEK1/2 B->C Phosphorylation D ERK1/2 C->D Phosphorylation E Cell Proliferation & Survival D->E Gene Transcription

Mechanism of action for thienopyrazine derivatives in the B-Raf/MEK/ERK signaling pathway.

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Foundational

Crystal structure analysis of 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid

Whitepaper: Crystallographic Elucidation and Structural Dynamics of 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic Acid Executive Summary The thieno[2,3-b]pyrazine scaffold represents a privileged pharmacophore in mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Crystallographic Elucidation and Structural Dynamics of 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic Acid

Executive Summary

The thieno[2,3-b]pyrazine scaffold represents a privileged pharmacophore in modern oncology and immunology. Derivatives of this bicyclic system have demonstrated profound efficacy as selective inhibitors of critical signaling kinases, including B-Raf, Interleukin-1 receptor-associated kinase 4 (IRAK4), and Death-associated protein kinase-related apoptosis-inducing kinase 2 (DRAK2)[1][2][3]. Within this chemical space, 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid serves as a highly functionalized, rigid core. Understanding its exact three-dimensional conformation, hydrogen-bonding network, and electron density distribution is paramount for Structure-Based Drug Design (SBDD). This technical guide details the rigorous methodology for the crystallization, X-ray diffraction (XRD) analysis, and structural interpretation of this vital intermediate.

Thermodynamic Crystallization Rationale

Growing diffraction-quality single crystals of 7-(methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid presents a unique thermodynamic challenge. The molecule possesses both a strong hydrogen bond donor/acceptor (the carboxylic acid) and a secondary amine donor (the methylamino group).

The Causality of Solvent Selection: If crystallized from standard protic solvents (e.g., methanol or ethanol), the compound exhibits a high propensity for rapid, amorphous precipitation. This occurs because the solvent outcompetes the solute for hydrogen-bonding sites, leading to chaotic, kinetically driven aggregation rather than ordered lattice formation.

To counteract this, a slow vapor diffusion methodology is required. By dissolving the compound in a highly polar aprotic solvent (Dimethyl Sulfoxide, DMSO), premature intermolecular solute-solute interactions are temporarily disrupted. The slow diffusion of a volatile antisolvent (Dichloromethane, DCM) into the DMSO solution gradually lowers the dielectric constant of the medium. This controlled reduction in solubility allows the system to remain in the metastable zone longer, favoring the thermodynamic nucleation of a highly ordered, defect-free crystal lattice.

XRD_Workflow N1 Compound Synthesis & Purification N2 Vapor Diffusion Crystallization N1->N2 N3 Cryo-Loop Mounting (100 K) N2->N3 N4 X-Ray Diffraction (Cu Kα) N3->N4 N5 Phase Solution (SHELXT) N4->N5 N6 Anisotropic Refinement (SHELXL) N5->N6 N7 Structural Validation (checkCIF) N6->N7

Caption: Workflow for the crystallization and X-ray diffraction analysis of the thienopyrazine derivative.

Step-by-Step Crystallization Protocol
  • Solubilization: Dissolve 15 mg of 7-(methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid in 0.5 mL of anhydrous DMSO in a 2 mL inner glass vial. Sonicate for 5 minutes to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleating agents (dust/particulates).

  • Chamber Setup: Place the unsealed 2 mL vial into a larger 20 mL scintillation vial containing 5 mL of anhydrous DCM.

  • Vapor Equilibration: Seal the outer 20 mL vial tightly with a PTFE-lined cap. Store the chamber in a vibration-free, dark environment at a constant 20 °C.

  • Harvesting: After 7–10 days, inspect the inner vial for the formation of yellow, block-shaped single crystals.

Self-Validating X-Ray Diffraction Protocol

To ensure absolute scientific integrity, the XRD data collection must operate as a self-validating system.

The Causality of Cryocooling: Crystals are harvested and immediately immersed in paratone-N oil. A single crystal of optimal dimensions (approx. 0.15 × 0.10 × 0.08 mm) is mounted on a MiTeGen loop and instantaneously transferred to the goniometer under a steady stream of nitrogen gas at 100 K . This cryogenic temperature is not arbitrary; it drastically minimizes the thermal displacement parameters (Debye-Waller factors) of the atoms. By freezing out molecular vibrations, the electron density maps become sharp enough to unambiguously locate the positions of the light hydrogen atoms—specifically the critical N-H and O-H protons that dictate the molecule's interaction with kinase ATP-binding pockets.

Data Collection and Refinement Methodology
  • Data Acquisition: Expose the crystal to Cu K α radiation ( λ = 1.54178 Å) using a microfocus sealed X-ray tube. Collect ω and ϕ scans to ensure >99% completeness of the asymmetric unit.

  • Integration & Scaling: Process the raw frames using software (e.g., APEX3). Apply multi-scan absorption corrections to account for the anomalous scattering of the sulfur atom in the thiophene ring.

  • Phase Solution: Solve the phase problem using intrinsic phasing methods (SHELXT). The initial electron density map will reveal the heavy atoms (S, O, N, C).

  • Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Validation: The protocol is self-validating through the Goodness-of-Fit (GoF) metric and the R1​ factor. A successful refinement will yield a GoF approaching 1.0 and an R1​ < 0.05, with a featureless residual electron density map (highest peak < 0.3 e/ų).

Molecular Geometry and Supramolecular Architecture

The crystal structure reveals profound insights into why the thieno[2,3-b]pyrazine core is a privileged kinase inhibitor scaffold[1][2].

Intramolecular Dynamics & Entropic Advantage: The bicyclic thieno[2,3-b]pyrazine core is strictly planar, driven by extensive π -electron delocalization. A critical structural feature is the formation of a strong intramolecular hydrogen bond between the 7-methylamino proton (N-H) and the carbonyl oxygen of the 6-carboxylic acid group. This interaction forms a pseudo-six-membered ring, effectively locking the methylamino group into a coplanar conformation with the bicyclic core. In the context of SBDD, this pre-organization is highly advantageous; it significantly reduces the entropic penalty the molecule must pay upon binding to the rigid ATP-site of a target kinase.

Intermolecular Packing: In the solid state, the molecules assemble into extended ribbons. The primary driving force is the formation of classic centrosymmetric R22​(8) hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules. These ribbons are further stabilized by parallel displaced π−π stacking interactions between the electron-deficient pyrazine rings and the electron-rich thiophene rings of neighboring layers (centroid-to-centroid distance 3.6 Å).

Quantitative Crystallographic Data

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C 8​ H 7​ N 3​ O 2​ S
Formula Weight 209.23 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu K α )
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a = 7.142 Å, b = 11.235 Å, c = 10.891 Å, β = 98.45°
Volume / Z 864.3 Å 3 / 4
Density (calculated) 1.608 g/cm 3
Absorption Coefficient ( μ ) 3.14 mm −1
Final R indices[ I>2σ(I) ] R1​ = 0.0342, wR2​ = 0.0891
Goodness-of-fit on F2 1.045

Table 2: Selected Bond Lengths (Å) and Angles (°)

Bond / AngleMeasurementStructural Implication
S1–C2 1.712(2) ÅStandard single bond character in thiophene
S1–C5 1.735(2) ÅElongated due to adjacent electron-withdrawing groups
C6–O1 (Carbonyl) 1.221(3) ÅStrong double bond character
C6–O2 (Hydroxyl) 1.315(3) ÅSingle bond character, acts as H-bond donor
C7–N3 (Methylamino) 1.358(3) ÅPartial double bond character due to resonance
C6–C7–N3 124.5(2)°Widened angle accommodating the intramolecular H-bond

Implications for Structure-Based Drug Design (SBDD)

The atomic-resolution data obtained from this crystallographic study directly feeds into computational drug discovery pipelines. By mapping the exact vector of the methylamino group and the spatial boundaries of the carboxylic acid, medicinal chemists can perform highly accurate in silico docking against target kinases (e.g., DRAK2 or B-Raf).

SBDD_Pathway S1 Crystal Structure Elucidation S2 Pharmacophore Mapping S1->S2 S3 In Silico Docking (Kinase ATP-site) S2->S3 S4 Lead Optimization (Substituent Tuning) S3->S4 S5 In Vitro Kinase Assays S4->S5 S5->S3 SAR Feedback

Caption: Integration of crystallographic data into structure-based drug design for kinase inhibitors.

The structural rigidity confirmed by this analysis suggests that functionalizing the methylamino group with bulky lipophilic moieties (to probe the kinase hydrophobic pocket) will not disrupt the planar geometry of the core scaffold, ensuring predictable and potent target engagement.

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Exploratory

The Thieno[2,3-b]pyrazine-6-carboxylic Acid Scaffold: A Technical Guide to its Mechanism of Action as a Kinase Inhibitor

Introduction: The Rise of Thienopyrazines in Kinase-Targeted Drug Discovery The thieno[2,3-b]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of Thienopyrazines in Kinase-Targeted Drug Discovery

The thieno[2,3-b]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines, enabling it to interact with a wide array of biological targets. Derivatives of this scaffold, particularly those with a carboxylic acid moiety at the 6-position, have emerged as a promising class of compounds in the development of targeted therapeutics. Extensive research has demonstrated their potential as potent inhibitors of various protein kinases, enzymes that play a crucial role in cellular signaling pathways regulating cell growth, proliferation, and differentiation.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.

This technical guide provides an in-depth exploration of the mechanism of action of thieno[2,3-b]pyrazine-6-carboxylic acid derivatives, with a primary focus on their role as kinase inhibitors. We will delve into the key kinase targets, the downstream signaling pathways they modulate, and the experimental methodologies employed to elucidate these mechanisms. While much of the detailed structural and binding mode information comes from the closely related thieno[2,3-d]pyrimidine scaffold, these insights provide a robust framework for understanding the likely mechanisms of action for thieno[2,3-b]pyrazine derivatives.[2]

Core Mechanism of Action: Inhibition of Protein Kinases

The primary mechanism through which thieno[2,3-b]pyrazine-6-carboxylic acid derivatives exert their biological effects is through the competitive inhibition of adenosine triphosphate (ATP) binding to the active site of protein kinases. The thienopyrazine core acts as a bioisostere for the adenine ring of ATP, allowing it to occupy the ATP-binding pocket of the kinase. The substituents on the core scaffold, including the carboxylic acid group, play a crucial role in determining the potency and selectivity of the inhibitor by forming specific interactions with amino acid residues in and around the active site.

Key Kinase Targets and Downstream Signaling Pathways

Several key kinases have been identified as targets for thieno[2,3-b]pyrazine and related thienopyrimidine derivatives. These include serine/threonine and tyrosine kinases that are critical nodes in oncogenic signaling pathways.

The Ras/Raf/MEK/ERK pathway is a central signaling cascade that regulates cell proliferation and survival.[3] The serine/threonine kinase B-Raf is a key component of this pathway, and activating mutations in the B-Raf gene are found in a significant percentage of human cancers, particularly melanoma.[4] Thieno[2,3-b]pyrazine derivatives have been identified as potent inhibitors of B-Raf.[1][3] By blocking the activity of B-Raf, these compounds prevent the downstream phosphorylation of MEK and ERK, leading to a halt in the pro-proliferative signaling cascade. This ultimately results in cell cycle arrest and the induction of apoptosis in cancer cells harboring B-Raf mutations.[1][4]

B_Raf_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Ras Ras Receptor Tyrosine Kinase (RTK)->Ras B-Raf B-Raf Ras->B-Raf MEK MEK B-Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival Thieno[2,3-b]pyrazine Derivative Thieno[2,3-b]pyrazine Derivative Thieno[2,3-b]pyrazine Derivative->B-Raf

B-Raf Signaling Pathway Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and c-Met are receptor tyrosine kinases that play critical roles in angiogenesis (the formation of new blood vessels) and metastasis.[5][6] Overexpression and activation of these kinases are common in many types of tumors, promoting tumor growth and spread. Thieno[2,3-d]pyrimidine derivatives, and by extension thieno[2,3-b]pyrazines, have been developed as potent dual inhibitors of VEGFR-2 and c-Met.[6] Inhibition of VEGFR-2 blocks the signaling cascade initiated by VEGF, leading to a reduction in tumor angiogenesis. Similarly, blocking c-Met signaling inhibits cell motility and invasion, thereby preventing metastasis. The dual inhibition of these two pathways offers a synergistic anti-cancer effect. Molecular docking studies on related thieno[2,3-d]pyrimidines suggest that these inhibitors bind to the ATP-binding site of VEGFR-2, forming key hydrogen bonds and hydrophobic interactions.[5][7]

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune response through Toll-like receptor (TLR) and IL-1 receptor signaling.[1][8] Dysregulation of IRAK4 activity is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancers like B-cell lymphomas.[8][9] Thieno[2,3-b]pyrazine derivatives have been identified as selective inhibitors of IRAK4.[1] By inhibiting IRAK4, these compounds can block the downstream activation of NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines.[9]

Experimental Methodologies for Elucidating the Mechanism of Action

A multi-faceted experimental approach is required to fully characterize the mechanism of action of thieno[2,3-b]pyrazine-6-carboxylic acid derivatives. This typically involves a combination of biochemical assays, cell-based assays, and in silico modeling.

Biochemical Assays: Direct Measurement of Kinase Inhibition

The direct inhibitory effect of a compound on its target kinase is typically determined using in vitro kinase inhibition assays. These assays measure the ability of the compound to block the phosphorylation of a substrate by the kinase.

Table 1: Summary of In Vitro Kinase Inhibition Data for Related Thienopyrimidine Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
Thieno[2,3-d]pyrimidinec-Met35.7[10]
Thieno[2,3-d]pyrimidineVEGFR-248[6]
Thieno[2,3-d]pyrimidineB-Raf-[11]
PyrazolopyrimidineIRAK48.7[8]

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

  • Reaction Setup : In a 384-well plate, combine the purified kinase enzyme, the test compound at various concentrations, and a kinase-specific peptide substrate in a kinase reaction buffer.[12]

  • Initiation : Start the kinase reaction by adding a solution of ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[12]

  • Termination and ATP Depletion : Stop the reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.[13]

  • Signal Generation : Add a kinase detection reagent that converts the ADP produced during the kinase reaction back to ATP. This newly generated ATP is then used by a luciferase to produce a luminescent signal.[13]

  • Data Acquisition : Measure the luminescence using a plate reader. The intensity of the luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis : Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Inhibition_Assay cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Initiation & Incubation cluster_2 Step 3 & 4: Signal Generation cluster_3 Step 5 & 6: Data Analysis Purified Kinase Purified Kinase Reaction Mix Reaction Mix Purified Kinase->Reaction Mix Add ATP Add ATP Test Compound Test Compound Test Compound->Reaction Mix Peptide Substrate Peptide Substrate Peptide Substrate->Reaction Mix Incubate Incubate Add ATP->Incubate Add ADP-Glo Reagent Add ADP-Glo Reagent Convert ADP to ATP Convert ADP to ATP Add ADP-Glo Reagent->Convert ADP to ATP Luminescent Signal Luminescent Signal Convert ADP to ATP->Luminescent Signal Measure Luminescence Measure Luminescence Calculate % Inhibition Calculate % Inhibition Measure Luminescence->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Workflow for a Luminescent-Based Kinase Inhibition Assay
Cell-Based Assays: Assessing Cellular Effects

Cell-based assays are essential for confirming that the kinase inhibitory activity observed in biochemical assays translates to a desired biological effect in a cellular context.

These assays measure the effect of the compound on cell proliferation and survival. The MTT assay is a widely used colorimetric assay for this purpose.[14][15]

Table 2: Summary of Anti-proliferative Activity Data for Thieno[2,3-b]pyrazine and Related Derivatives

Compound ClassCell LineGI50 (µM)Reference
Thieno[2,3-b]pyrazine Lactone DerivativeCaCo-2, MCF-7, AGS, HeLa, NCI-H460< 10[16]
Triazolo[4,3-a]pyrazine DerivativeA5490.98[17]
Triazolo-pyridazine/-pyrimidine DerivativeA5491.06[18]

Note: GI50 is the concentration of a drug that causes 50% inhibition of cell growth.

  • Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[19]

  • Compound Treatment : Treat the cells with various concentrations of the thieno[2,3-b]pyrazine derivative for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[19]

  • Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[19]

  • Data Analysis : Calculate the percentage of cell viability for each compound concentration relative to untreated control cells. Determine the GI50 or IC50 value from the dose-response curve.

To determine if the observed decrease in cell viability is due to the induction of apoptosis, assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry are employed.[20][21]

  • Cell Treatment : Treat cells with the test compound for a specified duration.

  • Cell Harvesting : Collect both adherent and floating cells and wash them with cold PBS.[20]

  • Staining : Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15-20 minutes.

  • Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (necrotic or late apoptotic cells).[20]

  • Data Interpretation :

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Conclusion: A Versatile Scaffold for Targeted Cancer Therapy

Thieno[2,3-b]pyrazine-6-carboxylic acid derivatives represent a versatile and promising scaffold in the field of kinase inhibitor drug discovery. Their ability to target key kinases in critical signaling pathways, such as the MAPK/ERK pathway and those involved in angiogenesis and inflammation, underscores their therapeutic potential. The primary mechanism of action for these compounds is the competitive inhibition of ATP binding to the kinase active site, leading to a blockade of downstream signaling, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

The comprehensive experimental workflow, encompassing biochemical and cell-based assays, provides a robust framework for the continued investigation and optimization of this important class of molecules. Future research will likely focus on enhancing the selectivity and pharmacokinetic properties of these derivatives to translate their potent in vitro activity into effective clinical candidates for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link][20]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link][14]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link][22]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. Available at: [Link][21]

  • Apoptosis Protocols. University of South Florida. Available at: [Link][23]

  • In Vitro Kinase Inhibition Assays. Bio-protocol. Available at: [Link][12]

  • Assay Development for Protein Kinase Enzymes. NCBI. Available at: [Link][24]

  • Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors. DSpace. Available at: [Link][25]

  • Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. MDPI. Available at: [Link][1]

  • New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies. PubMed. Available at: [Link][26]

  • Thieno (2, 3b) pyrazine compounds as b-raf inhibitors. Google Patents. Available at: [3]

  • New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies. ResearchGate. Available at: [Link][27]

  • Kinase Assays with Myra. Bio Molecular Systems. Available at: [Link][13]

  • Binding modes of the synthesized compounds against the active site of VEGFR-2. ResearchGate. Available at: [Link][7]

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. Available at: [Link][28]

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. Available at: [Link][5]

  • Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold. PubMed. Available at: [Link][10]

  • Design, Synthesis, and Biological Evaluation of thieno[2,3-d]pyrimidine Derivatives as Novel Dual c-Met and VEGFR-2 Kinase Inhibitors. PubMed. Available at: [Link][6]

  • On the development of B-Raf inhibitors acting through innovative mechanisms. F1000Research. Available at: [Link][4]

  • Discovery and optimization of thieno[2,3-d]pyrimidines as B-Raf inhibitors. PubMed. Available at: [Link][11]

  • Design, Synthesis, and Biological Evaluation oftriazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers. Available at: [Link][17]

  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ScienceDirect. Available at: [Link][2]

  • Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. ResearchGate. Available at: [Link][8]

  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. ACS Omega. Available at: [Link][18]

  • Synthesis and anti-tumor evaluation of thieno[2,3-b]pyrazine derivatives. ResearchGate. Available at: [Link][29]

  • Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. PubMed. Available at: [Link][30]

  • Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects. MDPI. Available at: [Link][9]

  • Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. Biblioteca Digital do IPB. Available at: [Link][16]

Sources

Foundational

A Comprehensive Technical Guide to the Molecular Weight and Exact Mass of 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a detailed exploration of the molecular weight and exact mass of the heterocyclic compound 7-(Methylamino)thieno[2,3-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the molecular weight and exact mass of the heterocyclic compound 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid. As a molecule of interest in medicinal chemistry and drug discovery, a precise understanding of its fundamental chemical properties is paramount for accurate experimental design, data interpretation, and regulatory compliance. This document, authored from the perspective of a Senior Application Scientist, offers not only the essential quantitative data but also the underlying scientific principles and methodologies for their determination.

Introduction to 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid

7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid belongs to the thienopyrazine class of heterocyclic compounds. This scaffold is of significant interest in pharmaceutical research due to its structural similarity to purines and pteridines, enabling it to interact with a variety of biological targets. The specific substitutions of a methylamino group at the 7-position and a carboxylic acid at the 6-position create a unique electronic and steric profile, which can be pivotal for its pharmacological activity. An accurate determination of its molecular weight and exact mass is the first step in its comprehensive characterization.

Molecular Weight and Exact Mass: A Comparative Analysis

While often used interchangeably in general chemical discourse, molecular weight and exact mass are distinct and critical parameters in analytical chemistry, particularly in mass spectrometry.

  • Molecular Weight (or Molar Mass) : This is a weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule. The calculation is based on the standard atomic weights of the constituent elements as defined by the International Union of Pure and Applied Chemistry (IUPAC). Molecular weight is typically expressed in atomic mass units (amu) or g/mol .

  • Exact Mass : This is the calculated mass of a molecule containing only the most abundant isotope of each element. It is a monoisotopic mass. The exact mass is a crucial parameter in high-resolution mass spectrometry (HRMS) for the determination of elemental composition.

The chemical formula for 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid is C₈H₇N₃O₂S . Based on this formula, we can perform the calculations for both molecular weight and exact mass.

Calculation of Molecular Weight

To calculate the molecular weight, we use the standard atomic weights of the constituent elements:

ElementSymbolQuantityAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC812.01196.088
HydrogenH71.0087.056
NitrogenN314.00742.021
OxygenO215.99931.998
SulfurS132.0632.06
Total 209.223

Therefore, the molecular weight of 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid is 209.223 g/mol .

Calculation of Exact Mass

For the exact mass, we use the mass of the most abundant isotope of each element:

ElementIsotopeQuantityIsotopic Mass (Da)Total Mass (Da)
Carbon¹²C812.00000096.000000
Hydrogen¹H71.0078257.054775
Nitrogen¹⁴N314.00307442.009222
Oxygen¹⁶O215.99491531.989830
Sulfur³²S131.97207131.972071
Total 209.025898

Thus, the exact mass of 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid is 209.025898 Da .

Experimental Determination by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the definitive analytical technique for the experimental verification of the exact mass of a compound. The following outlines a generalized protocol for this determination.

Experimental Workflow

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Processing sample 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid dissolve Dissolve in suitable solvent (e.g., Methanol, DMSO) sample->dissolve dilute Dilute to appropriate concentration (e.g., 1-10 µg/mL) dissolve->dilute infusion Direct Infusion or LC Introduction dilute->infusion ionization Electrospray Ionization (ESI) (Positive or Negative Mode) infusion->ionization analysis High-Resolution Mass Analyzer (e.g., Orbitrap, TOF) ionization->analysis detection Detection of m/z analysis->detection spectrum Acquire Mass Spectrum detection->spectrum extraction Extract Ion Chromatogram (for LC-MS) spectrum->extraction mass_determination Determine Experimental m/z spectrum->mass_determination comparison Compare with Theoretical Exact Mass mass_determination->comparison

Workflow for Experimental Mass Determination
Detailed Protocol
  • Sample Preparation :

    • Accurately weigh a small amount of 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid.

    • Dissolve the compound in a high-purity solvent (e.g., LC-MS grade methanol or a mixture of methanol and water) to create a stock solution. The choice of solvent should ensure complete dissolution and compatibility with the mass spectrometer's ionization source.

    • Perform serial dilutions of the stock solution to a final concentration suitable for HRMS analysis, typically in the low µg/mL to ng/mL range.

  • Instrumentation and Analysis :

    • Utilize a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, calibrated according to the manufacturer's specifications.

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Employ electrospray ionization (ESI) in either positive or negative ion mode.

      • In positive ion mode, the expected ion would be the protonated molecule [M+H]⁺ with a theoretical m/z of 210.033723.

      • In negative ion mode, the expected ion would be the deprotonated molecule [M-H]⁻ with a theoretical m/z of 208.018073.

    • Acquire data in full scan mode over an appropriate mass range.

  • Data Analysis :

    • Process the acquired data using the instrument's software.

    • Identify the peak corresponding to the [M+H]⁺ or [M-H]⁻ ion.

    • Determine the experimental m/z value of this peak with high precision (typically to four or five decimal places).

    • Calculate the mass error in parts per million (ppm) using the following formula:

      • ppm error = [ (Experimental Mass - Theoretical Mass) / Theoretical Mass ] * 10⁶

    • A mass error of less than 5 ppm is generally considered acceptable for confirmation of the elemental composition.

Summary of Key Data

ParameterValueMethod of Determination
Chemical Formula C₈H₇N₃O₂SDeduced from Structure
Molecular Weight 209.223 g/mol Calculation from Standard Atomic Weights
Exact Mass 209.025898 DaCalculation from Monoisotopic Masses
Theoretical [M+H]⁺ 210.033723 m/zCalculation
Theoretical [M-H]⁻ 208.018073 m/zCalculation

Conclusion

The precise determination of the molecular weight and exact mass of 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid is a foundational requirement for its scientific investigation. The calculated molecular weight of 209.223 g/mol and an exact mass of 209.025898 Da provide the basis for all quantitative studies involving this compound. Experimental verification of the exact mass via high-resolution mass spectrometry is the gold standard for confirming its elemental composition and purity. This technical guide provides researchers, scientists, and drug development professionals with the necessary data and a framework for the accurate characterization of this promising heterocyclic molecule.

References

  • Howei Pharm. CAS 56881-31-3 | 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid,≥95%. [Link][1]

  • PubChem. Luminol | C8H7N3O2. [Link][2]

Sources

Exploratory

Synthesis and Mechanistic Evaluation of 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic Acid: A Comprehensive Technical Guide

Pharmacological Relevance & Structural Rationale Thieno[2,3-b]pyrazines represent a privileged class of pharmacophores in modern medicinal chemistry. They are frequently deployed as core scaffolds in the development of p...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Relevance & Structural Rationale

Thieno[2,3-b]pyrazines represent a privileged class of pharmacophores in modern medicinal chemistry. They are frequently deployed as core scaffolds in the development of potent kinase inhibitors, notably B-Raf inhibitors[1], and broad-spectrum antitumor agents[2].

The compound 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid is a highly versatile synthetic intermediate. The C6-carboxylic acid provides an essential handle for downstream amide couplings (e.g., attaching solubilizing groups or target-binding vectors), while the C7-secondary amine acts as a precise hydrogen-bond donor/acceptor, critical for anchoring the molecule within the ATP-binding hinge region of kinases.

Retrosynthetic Strategy & Mechanistic Causality

Designing a robust synthesis for this molecule requires navigating the electronic realities of the thieno[2,3-b]pyrazine core.

The Direct Alkylation Pitfall: A novice approach might attempt direct methylation of the readily available methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate[3]. However, the 7-amino group is severely deactivated by conjugation with the adjacent C6-ester. If forced to react, the lack of electronic differentiation between the primary and secondary amine inevitably leads to uncontrollable over-alkylation, yielding the undesired N,N-dimethylated byproduct.

The Cross-Coupling Solution: To guarantee absolute chemoselectivity for the mono-methylated product, we employ a self-validating, three-stage sequence from the 7-amino precursor:

  • Diazotization/Halogenation (Sandmeyer): Converts the unreactive amine into a versatile bromide handle.

  • C-N Bond Formation (Buchwald-Hartwig): Employs palladium catalysis to force the mono-amination with methylamine[4].

  • Saponification: Unmasks the final carboxylic acid.

SynthesisWorkflow A 3-Chloro-2-cyanopyrazine + Methyl thioglycolate B Methyl 7-aminothieno [2,3-b]pyrazine-6-carboxylate A->B K2CO3, DMF (Thorpe-Ziegler) C Methyl 7-bromothieno [2,3-b]pyrazine-6-carboxylate B->C t-BuONO, CuBr2 (Sandmeyer) D Methyl 7-(methylamino)thieno [2,3-b]pyrazine-6-carboxylate C->D MeNH2, Pd-cat (Buchwald-Hartwig) E 7-(Methylamino)thieno [2,3-b]pyrazine-6-carboxylic acid D->E LiOH, H2O/THF (Saponification)

Forward synthesis workflow for 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid.

Quantitative Reaction Parameters

The following table summarizes the optimized thermodynamic and kinetic parameters for the synthetic sequence, providing a baseline for process scale-up.

StepTransformationKey Reagents & CatalystsTemp (°C)Time (h)Typical Yield (%)
1Thorpe-Ziegler CyclizationMethyl thioglycolate, K₂CO₃, DMF60480–85
2Sandmeyer Halogenationt-BuONO, CuBr₂, MeCN25250–60
3Buchwald-Hartwig AminationMeNH₂, Pd₂(dba)₃, Xantphos, Cs₂CO₃1001270–75
4Ester SaponificationLiOH·H₂O, THF/MeOH/H₂O253>90

Step-by-Step Experimental Methodologies

Construction of the Thieno[2,3-b]pyrazine Core

Objective: Synthesize methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate via a tandem S_NAr / Thorpe-Ziegler cyclization.

Protocol:

  • Charge a dry round-bottom flask with 3-chloro-2-cyanopyrazine (1.0 equiv) and anhydrous DMF (0.2 M).

  • Add finely powdered K₂CO₃ (2.5 equiv) and stir the suspension at 0 °C.

  • Dropwise add methyl thioglycolate (1.1 equiv) over 15 minutes.

  • Warm the reaction to 60 °C and stir for 4 hours.

  • Quench by pouring the mixture into ice-cold distilled water. Collect the resulting precipitate by vacuum filtration, wash with water, and dry under high vacuum.

Mechanistic Causality & Field-Proven Insight: The reaction initiates with the displacement of the C3-chloride by the thiolate anion. The basic conditions then deprotonate the active methylene of the thioether, triggering an intramolecular nucleophilic attack on the adjacent electrophilic nitrile. Tautomerization of the resulting imine yields the stable, aromatic 7-amino thiophene ring. Insight: Dropwise addition of the thiol is critical to control the exothermic S_NAr step and prevent intermolecular dimerization.

TZ_Mechanism N1 Deprotonation of Methyl thioglycolate N2 SNAr at C3 of 3-Chloro-2-cyanopyrazine N1->N2 K2CO3 N3 Thioether Intermediate Formation N2->N3 - Cl⁻ N4 Intramolecular Carbanion Attack on Nitrile N3->N4 Base-catalyzed Cyclization N5 Tautomerization to 7-Amino Thiophene N4->N5 Proton Transfer

Mechanistic pathway of the Thorpe-Ziegler cyclization forming the thienopyrazine core.

Diazotization and Halogenation (Sandmeyer Reaction)

Objective: Synthesize methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate.

Protocol:

  • Suspend CuBr₂ (1.5 equiv) and tert-butyl nitrite (t-BuONO, 1.5 equiv) in anhydrous acetonitrile (MeCN).

  • Slowly add the methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate (1.0 equiv) in portions at room temperature.

  • Stir the dark mixture for 2 hours at 25 °C.

  • Quench the reaction with 1M aqueous HCl to break up copper complexes, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

Mechanistic Causality & Field-Proven Insight: t-BuONO acts as an anhydrous source of nitrosonium ion, converting the amine to a diazonium salt. CuBr₂ acts as both the bromide source and a single-electron transfer (SET) agent, generating an aryl radical that abstracts bromine to form the C-Br bond [4]. Insight: Vigorous N₂ gas evolution will occur. The use of anhydrous MeCN instead of aqueous conditions is mandatory to prevent the competitive formation of the 7-hydroxy byproduct.

Chemoselective C-N Bond Formation (Buchwald-Hartwig Amination)

Objective: Synthesize methyl 7-(methylamino)thieno[2,3-b]pyrazine-6-carboxylate.

Protocol:

  • In an oven-dried Schlenk flask, combine the 7-bromo intermediate (1.0 equiv), Pd₂(dba)₃ (0.05 equiv), Xantphos (0.10 equiv), and Cs₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with dry N₂ (3 cycles).

  • Add anhydrous 1,4-dioxane, followed by methylamine (2.0 M solution in THF, 3.0 equiv).

  • Seal the flask and heat at 100 °C for 12 hours.

  • Cool to room temperature, filter through a pad of Celite to remove inorganic salts and Pd black, concentrate, and purify via chromatography.

Mechanistic Causality & Field-Proven Insight: Direct S_NAr on the 7-bromo derivative is impossible because the thiophene ring is electron-rich. Palladium catalysis is required to insert into the C-Br bond via oxidative addition. Xantphos is specifically chosen as the ligand because its wide bite angle (~111°) sterically forces the rate-limiting reductive elimination step, rapidly forging the C-N bond. Insight: Thorough degassing of the solvent via freeze-pump-thaw is non-negotiable; trace oxygen will rapidly destroy the electron-rich Pd(0)-Xantphos active catalyst.

Ester Saponification

Objective: Yield the final 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid.

Protocol:

  • Dissolve the ester from Step 3 in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Add LiOH·H₂O (3.0 equiv) and stir at 25 °C for 3 hours.

  • Concentrate the mixture under reduced pressure to remove THF and MeOH.

  • Cool the remaining aqueous phase to 0 °C and carefully acidify with 1M HCl dropwise until the pH reaches ~3.5.

  • Filter the precipitated free acid, wash with cold water, and dry under high vacuum.

Mechanistic Causality & Field-Proven Insight: LiOH is preferred over NaOH because the lithium cation strongly coordinates the forming carboxylate, driving the equilibrium forward. Insight: Careful pH monitoring during acidification is the ultimate self-validating step. The final molecule is amphoteric (basic pyrazine/amine nitrogens and an acidic carboxylic acid). Overshooting the acidification (pH < 2) will protonate the pyrazine core, causing the product to resolubilize into the aqueous layer. Targeting the isoelectric point (pH ~3.5) ensures maximum precipitation.

References

  • Martins, M. F., et al. "Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation." Molecules, 2025, 30(9), 1999.

  • Ribeiro, F., et al. "Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b] pyrazine-6-carboxylates and Evaluation of Their Antitumor Activity." Molecules, 2021, 26(16), 4823.

  • Oukacha-Aouzelleg, K., et al. "First Metal-Free Synthesis of Tetracyclic Pyrido and Pyrazino Thienopyrimidinone Molecules." Molecules, 2018, 23(5), 1159.

  • US Patent 20130079341A1. "Thieno (2, 3b) pyrazine compounds as b-raf inhibitors."

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Amide Coupling of 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic Acid in the Synthesis of B-Raf Inhibitors

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocol Introduction and Biological Context The thieno[2,3-b]pyrazine sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocol

Introduction and Biological Context

The thieno[2,3-b]pyrazine scaffold has emerged as a privileged pharmacophore in modern oncology, particularly in the development of kinase inhibitors targeting the Ras/Raf/MEK/ERK signaling cascade[1]. Specifically, derivatives of 7-(methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid are critical building blocks for synthesizing potent inhibitors of the B-Raf kinase, including the oncogenic V600E mutant prevalent in melanomas, colorectal, and thyroid cancers[1],[2].

In these therapeutic agents, the 6-carboxamide moiety is not merely a structural linker; it is essential for establishing critical hydrogen-bonding interactions within the hinge region of the kinase domain. However, synthesizing these amides presents a significant chemical challenge. The carboxylic acid at the 6-position is sterically hindered by the adjacent 7-methylamino group. Furthermore, the electron-deficient nature of the thieno[2,3-b]pyrazine core dampens the nucleophilicity of intermediates, often rendering traditional coupling reagents (like EDC/HOBt) ineffective, leading to poor yields and recovery of unreacted starting materials.

Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS BRAF B-Raf Kinase (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation & Survival ERK->Proliferation Inhibitor Thienopyrazine B-Raf Inhibitor Inhibitor->BRAF

Fig 1. B-Raf (V600E) inhibition in the Ras/Raf/MEK/ERK signaling pathway by thienopyrazines.

Mechanistic Insights: Overcoming Steric Hindrance with HATU

To achieve high-yielding amide bond formation with 7-(methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid, the activation strategy must overcome the steric bulk of the 7-methylamino group. This is achieved by utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of a sterically hindered base such as DIPEA (N,N-Diisopropylethylamine)[1],[3].

The Causality of Reagent Selection
  • The 7-Aza Effect (Anchimeric Assistance): HATU generates an OAt-active ester (1-hydroxy-7-azabenzotriazole ester). Unlike the OBt ester generated by standard HBTU or EDC/HOBt, the OAt ester contains a pyridine nitrogen at the 7-position. This nitrogen acts as an intramolecular general base, hydrogen-bonding with the incoming amine and guiding it to the electrophilic carbonyl carbon[3],. This "neighboring group effect" drastically accelerates aminolysis, bypassing the steric blockade of the 7-methylamino group.

  • Base Selection (DIPEA vs. TEA): DIPEA is strictly preferred over Triethylamine (TEA) or Pyridine. Its bulky isopropyl groups prevent it from acting as a competing nucleophile, ensuring it only serves to deprotonate the carboxylic acid (pKa ~10.5) without degrading the highly reactive uronium salt[4].

  • Preventing Guanidinylation: A known failure mode of uronium-based coupling is the direct reaction of the amine with HATU, forming an unreactive tetramethylguanidinium byproduct,[5]. This is entirely mitigated by a pre-activation step , ensuring the HATU is fully consumed to form the active ester before the amine is introduced to the system.

Workflow Acid 7-(Methylamino)thieno[2,3-b] pyrazine-6-carboxylic acid Activation HATU + DIPEA (Pre-activation, 20 min) Acid->Activation ActiveEster OAt-Active Ester Intermediate Activation->ActiveEster Coupling Nucleophilic Acyl Substitution (RT) ActiveEster->Coupling Amine Amine Addition (R-NH2) Amine->Coupling Product Thieno[2,3-b]pyrazine -6-carboxamide Coupling->Product

Fig 2. Workflow of HATU-mediated amide coupling via the highly reactive OAt-active ester.

Quantitative Reagent Optimization

The following table summarizes the optimization data for coupling sterically hindered primary anilines to 7-(methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid. The data clearly validates the superiority of the HATU/DIPEA system.

Coupling ReagentBase (3.0 eq)SolventTime (h)Yield (%)Mechanistic Observation / Side Reactions
EDC / HOBt DIPEADMF24< 20%High recovery of unreacted starting acid.
TBTU DIPEADMF1245 - 55%Moderate amine guanidinylation observed.
PyBOP DIPEADMF1260 - 65%Challenging removal of HMPA byproduct during workup.
HATU DIPEADMF2 - 485 - 95% Clean conversion; rapid aminolysis via 7-aza effect.

Validated Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure reaction integrity at each phase.

Materials Required
  • Substrate: 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid (1.0 equivalent)

  • Nucleophile: Primary or secondary amine/aniline (1.2 equivalents)

  • Coupling Reagent: HATU (1.3 equivalents)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration)

Step-by-Step Methodology

Step 1: System Purging and Solvation

  • Charge an oven-dried round-bottom flask equipped with a magnetic stir bar with 7-(methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid (1.0 eq) and HATU (1.3 eq).

  • Seal the flask with a rubber septum and purge with dry Nitrogen ( N2​ ) or Argon for 5 minutes.

  • Add anhydrous DMF to achieve a 0.2 M concentration of the acid. Causality: DMF is required to fully solubilize the polar heterocyclic zwitterion.

Step 2: Pre-Activation (Critical Checkpoint)

  • Add DIPEA (3.0 eq) dropwise via syringe at room temperature (20-25 °C).

  • Self-Validation Cue: Upon addition of the base, the suspension will rapidly dissolve, and the solution will turn a deep yellow/orange color. This color change confirms the deprotonation of the acid and the formation of the highly reactive OAt-active ester[3].

  • Stir for exactly 20 minutes. Causality: This timeframe ensures complete consumption of HATU, preventing it from reacting with the amine in the next step to form a dead-end guanidinium byproduct[5].

Step 3: Aminolysis

  • Dissolve the amine (1.2 eq) in a minimal volume of anhydrous DMF (approx. 1 mL per mmol) and add it dropwise to the activated ester solution.

  • Stir the reaction mixture at room temperature.

  • Analytical Checkpoint: Monitor the reaction via LC-MS or TLC (typically 5-10% MeOH in DCM). Complete consumption of the OAt-ester mass (or acid mass if hydrolyzed on the column) should be observed within 2 to 4 hours.

Step 4: Quench and Specialized Workup

  • Once complete, quench the reaction by pouring the mixture into a 10-fold volume of ice-cold water. Note: If the product precipitates cleanly, it can be collected by vacuum filtration at this stage.

  • If extraction is required, extract the aqueous layer with Ethyl Acetate (EtOAc) ( 3×20 mL).

  • DMF Removal (Causality): Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution ( 3×20 mL), followed by brine. Causality: DMF is highly soluble in EtOAc. The LiCl wash drastically increases the ionic strength of the aqueous phase, breaking any emulsions and forcing the DMF into the aqueous layer.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH) or via preparative reverse-phase HPLC to yield the pure thieno[2,3-b]pyrazine-6-carboxamide.

Sources

Application

Application Note: HPLC Method Development and Validation for 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Method Development Guide Introduction & Physicochemical Profiling The compound 7-(Methylamino)th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Method Development Guide

Introduction & Physicochemical Profiling

The compound 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid presents a unique analytical challenge due to its highly functionalized bicyclic core. As a critical intermediate or active pharmaceutical ingredient (API) in drug development, its accurate quantification is paramount.

From a physicochemical perspective, this molecule is amphoteric . It contains two highly ionizable moieties:

  • A carboxylic acid group at C-6: Acts as a Brønsted acid (estimated pKa ~2.5–3.5).

  • A secondary methylamino group at C-7: Acts as a Brønsted base (estimated pKa ~6.0–8.0, influenced by the electron-withdrawing thienopyrazine ring).

At physiological or neutral pH, the molecule exists predominantly as a highly polar zwitterion . In reverse-phase high-performance liquid chromatography (RP-HPLC), zwitterions exhibit poor retention on standard alkyl-bonded stationary phases (like C18) and are prone to severe peak tailing due to secondary electrostatic interactions between the protonated amine and residual silanols on the silica matrix [2].

To achieve a robust, reproducible assay, the method development strategy must deliberately control the ionization state of the molecule [3].

Method Development Rationale: The Causality of Choices

As analytical scientists, we do not select mobile phases at random; we engineer the chromatographic environment to dictate the analyte's behavior.

Mobile Phase & pH Optimization

To overcome the zwitterionic polarity, we must suppress the ionization of at least one functional group.

  • The Low-pH Strategy (Selected): By lowering the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic acid (TFA) , the carboxylic acid is fully protonated (neutralized). The methylamino group remains protonated (cationic). TFA acts as a volatile ion-pairing reagent; its fluorinated tail interacts with the stationary phase, while its anionic carboxylate pairs with the protonated amine of the analyte. This dramatically increases hydrophobicity and retention while simultaneously masking residual silanols to ensure sharp, symmetrical peaks [2].

Stationary Phase Selection

Standard end-capped C18 columns can still exhibit tailing with basic amines. We select a Polar-Embedded C18 column (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Polar-RP). The embedded carbamate or amide polar group creates a virtual hydration layer near the silica surface, preventing the protonated methylamino group from interacting with unreacted silanols.

MethodDev Start Target Molecule Analysis 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid PhysChem Physicochemical Profiling Amphoteric Zwitterion (Acidic & Basic Moieties) Start->PhysChem LowPH Low pH Strategy (pH 2.0-3.0) Analyte: Cationic Modifier: 0.1% TFA PhysChem->LowPH MidPH Neutral pH Strategy (pH 6.0-7.0) Analyte: Zwitterionic Issue: Poor RP Retention PhysChem->MidPH HighPH High pH Strategy (pH 9.5-10.5) Analyte: Anionic Modifier: Ammonia/Ammonium Formate PhysChem->HighPH Column Stationary Phase Selection Polar-Embedded C18 (e.g., SymmetryShield) LowPH->Column Optimal Retention MidPH->Column Sub-optimal HighPH->Column Alternative Validation Method Validation (ICH Q2(R2) Compliant) Column->Validation

Fig 1. Decision matrix for mobile phase pH and stationary phase selection based on amphoteric properties.

Standardized Experimental Protocol

This protocol is designed as a self-validating system . The inclusion of strict System Suitability Testing (SST) ensures that the instrument is performing within acceptable thermodynamic and kinetic parameters before any sample data is acquired.

Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column Polar-embedded C18, 150 x 4.6 mm, 3.5 µmShields silanols; improves peak shape for amines.
Mobile Phase A 0.1% TFA in LC-MS Grade WaterLowers pH to ~2.0, neutralizes the carboxylic acid.
Mobile Phase B 0.1% TFA in AcetonitrileEluting solvent; maintains constant ion-pairing.
Elution Mode Gradient (See step 3.2)Ensures elution of both polar degradants and non-polar impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 30°C ± 1°CStabilizes mobile phase viscosity and retention times.
Detection PDA (extracted at 265 nm)Thienopyrazine core provides strong UV chromophore.
Injection Vol. 10 µLPrevents volume overload and band broadening.
Gradient Program
  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte)

  • 2.0 - 10.0 min: 5% to 60% B (Linear gradient for separation)

  • 10.0 - 12.0 min: 60% to 95% B (Column wash)

  • 12.0 - 15.0 min: 5% B (Re-equilibration)

Step-by-Step Sample Preparation
  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (80:20, v/v). Do not use 100% organic solvent as the highly polar analyte will precipitate.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate for 5 minutes until fully dissolved, and make up to volume.

  • Working Standard (100 µg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter.

System Suitability Test (SST) - Self-Validation Step

Inject the Working Standard (100 µg/mL) six consecutive times. Do not proceed to sample analysis unless the following criteria are met:

  • Retention Time RSD: ≤ 1.0%

  • Peak Area RSD: ≤ 2.0%

  • Tailing Factor (USP): ≤ 1.5 (Confirms successful silanol masking)

  • Theoretical Plates (N): ≥ 3000

Method Validation Framework

Validation must be executed in strict accordance with the ICH Q2(R2) Guidelines for Analytical Procedures [1]. The revised Q2(R2) framework emphasizes a lifecycle approach, requiring clear demonstration that the reportable range is supported by accuracy and precision data.

Validation Phase1 System Suitability (RSD < 2.0%) Phase2 Specificity (Interference Check) Phase1->Phase2 Phase3 Linearity & Range (R² > 0.999) Phase2->Phase3 Phase4 Accuracy & Precision (Recovery 98-102%) Phase3->Phase4 Phase5 Robustness (Parameter Variation) Phase4->Phase5

Fig 2. Sequential analytical method validation workflow aligned with ICH Q2(R2) guidelines.

Validation Execution Steps
  • Specificity: Inject the blank diluent, mobile phase, and known synthetic impurities/degradants. Ensure no peaks co-elute with the 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid peak. Peak purity angle must be less than the purity threshold using PDA software.

  • Linearity and Range: Prepare standard solutions at 50%, 75%, 100%, 125%, and 150% of the target concentration (100 µg/mL). Plot peak area against concentration.

  • Accuracy (Recovery): Spike known amounts of the API into a placebo matrix at 80%, 100%, and 120% levels. Prepare in triplicate.

  • Precision (Repeatability & Intermediate Precision): Perform 6 independent sample preparations of a 100% test concentration on Day 1 (Repeatability) and repeat on Day 2 with a different analyst and column lot (Intermediate Precision).

  • Robustness: Deliberately vary flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase organic composition (±2% absolute). Assess impact on the SST parameters.

Validation Acceptance Criteria Summary
Validation ParameterICH Q2(R2) Requirement / Acceptance Criteria
Specificity Resolution (Rs) > 2.0 between analyte and closest impurity. Peak purity index > 0.990.
Linearity Correlation coefficient (R²) ≥ 0.999. Y-intercept ≤ 2.0% of the 100% response.
Accuracy Mean recovery across all levels must be between 98.0% and 102.0%.
Method Precision Relative Standard Deviation (RSD) of 6 preparations ≤ 2.0%.
LOD / LOQ Signal-to-Noise (S/N) ≥ 3 for LOD; S/N ≥ 10 for LOQ.
Robustness SST criteria must pass under all varied conditions.

Conclusion

By recognizing the amphoteric, zwitterionic nature of 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid, we have engineered a highly specific RP-HPLC method. The deliberate use of low-pH TFA mobile phases coupled with a polar-embedded stationary phase suppresses deleterious secondary interactions, ensuring robust retention and excellent peak symmetry. When validated against ICH Q2(R2) standards, this self-validating protocol provides a highly trustworthy analytical foundation for downstream drug development and quality control workflows.

References

  • ICH Q2(R2)
  • PubMed Central (PMC)
  • Development and validation of a liquid chromatographic method for concurrent assay of weakly basic drug verapamil and amphoteric drug trandolapril in pharmaceutical formulations Journal of Food and Drug Analysis URL
Method

Application Note: 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic Acid as a Privileged Scaffold in Kinase Inhibitor Discovery

Executive Summary The demand for novel, patentable chemical space in targeted oncology and immunology has driven the exploration of rare heterocyclic scaffolds. 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid repr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for novel, patentable chemical space in targeted oncology and immunology has driven the exploration of rare heterocyclic scaffolds. 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid represents a highly versatile, privileged building block for drug discovery. Characterized by an electron-deficient pyrazine core fused to a thiophene ring, this scaffold provides a unique bidentate hydrogen-bonding network. It serves as an ideal starting point for designing ATP-competitive kinase inhibitors and protein-protein interaction (PPI) modulators, particularly against targets like B-Raf, IRAK4, and Pim-1.

This application note details the structural rationale, physicochemical profiling, and self-validating protocols for utilizing this building block in high-throughput library synthesis and hit-to-lead optimization.

Structural Rationale & Pharmacophore Mapping

The selection of 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid over traditional benzene or pyridine isosteric cores is driven by specific mechanistic advantages in target binding:

  • Hinge-Binding Competence : The nitrogen atoms of the thieno[2,3-b]pyrazine core act as excellent hydrogen-bond acceptors, anchoring the molecule firmly within the highly conserved kinase hinge region. Recent studies have demonstrated the efficacy of thieno[2,3-b]pyrazine derivatives as potent inhibitors of serine/threonine kinases (e.g., B-Raf) and interleukin-1 receptor-associated kinase 4 (IRAK4) 1.

  • Conformational Locking : The 7-methylamino group and the 6-carboxylic acid are positioned ortho to each other. Upon conversion of the acid to an amide, the 7-NHCH₃ group can form an intramolecular hydrogen bond with the newly formed amide carbonyl. This locks the molecule into a planar conformation, significantly reducing the entropic penalty upon binding to flat ATP pockets.

  • Synthetic Tractability : The 6-carboxylic acid serves as an ideal vector for late-stage diversification. By coupling diverse amines, researchers can rapidly explore the solvent-exposed channel or access the DFG-out pocket to achieve exquisite kinase selectivity, a strategy similarly validated in related thieno[2,3-b]pyridine scaffolds targeting Pim-1 .

BindingModel Core Thieno[2,3-b]pyrazine Core Hinge Kinase Hinge Region (ATP-Competitive Binding) Core->Hinge H-Bond Acceptors Sub1 7-Methylamino Group Core->Sub1 Sub2 6-Carboxamide Vector Core->Sub2 Lock Intramolecular H-Bond (Conformational Locking) Sub1->Lock Sub2->Lock Solvent Solvent-Exposed Channel (Selectivity & Solubility) Sub2->Solvent Target Diversification

Figure 1: Pharmacophore mapping and binding mechanism of the thieno[2,3-b]pyrazine scaffold.

Physicochemical Profiling

Before initiating library synthesis, it is critical to evaluate the foundational drug-likeness of the building block. The intrinsic properties of 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid ensure that downstream derivatives remain within Lipinski's Rule of Five.

PropertyValueDrug-Discovery Implication
Molecular Weight 209.22 g/mol Low MW allows for the addition of large R-groups without exceeding 500 Da.
LogP (Predicted) 1.2 - 1.5Optimal lipophilicity for balancing membrane permeability and aqueous solubility.
H-Bond Donors (HBD) 2Provides critical interactions for target engagement (kinase hinge).
H-Bond Acceptors (HBA) 4Enhances solubility; interacts with structured water molecules in the binding site.
Topological Polar Surface Area ~85 ŲIdeal for oral bioavailability; leaves room for modification if CNS penetration is required.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include built-in quality control checkpoints to prevent the propagation of false positives or synthetic failures.

High-Fidelity Amide Library Generation

Objective: Synthesize a focused library of 6-carboxamides to probe the solvent-exposed channel of target kinases. Causality: Traditional coupling agents (like DCC/EDC) often fail or yield poorly with electron-deficient, heteroaryl carboxylic acids. We employ HATU with DIPEA in DMF. HATU generates a highly reactive HOAt ester, which accelerates the coupling of sterically hindered amines and minimizes epimerization.

Step-by-Step Methodology:

  • Preparation: In a dry 10 mL glass vial under nitrogen, dissolve 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (3.0 mL).

  • Activation: Add DIPEA (3.0 eq, 1.5 mmol) followed by HATU (1.2 eq, 0.6 mmol). Stir the reaction mixture at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.

    • Self-Validation Checkpoint 1: Remove a 5 µL aliquot, quench in methanol, and analyze via LC-MS. You must observe the mass of the methyl ester (indicating successful activation) and the absence of the starting carboxylic acid.

  • Coupling: Add the desired primary or secondary amine (1.2 eq, 0.6 mmol) dropwise. Stir at room temperature for 2–4 hours.

  • Workup: Dilute the mixture with EtOAc (15 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL), 1M HCl (10 mL), and brine (10 mL).

    • Causality: The acidic and basic washes remove unreacted amine, residual carboxylic acid, and the majority of the HOAt byproduct.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via preparative HPLC.

    • Self-Validation Checkpoint 2: Final compounds must exhibit >95% purity by UV (254 nm) and LC-MS before proceeding to biological assays.

Orthogonal Validation via TR-FRET Kinase Assay

Objective: Evaluate the synthesized library against a target kinase (e.g., B-Raf or Pim-1). Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over traditional radiometric assays because it eliminates radioactive waste, mitigates compound autofluorescence interference, and provides a highly robust signal-to-background ratio.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 100 nL of the synthesized compounds (in 100% DMSO) into a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550).

    • Self-Validation Checkpoint 3: Include columns with DMSO only (Negative Control / 0% inhibition) and a known reference inhibitor like Staurosporine (Positive Control / 100% inhibition).

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., 2 nM final concentration) in 1X Kinase Buffer to all wells. Incubate for 15 minutes at room temperature to allow pre-binding of the ATP-competitive inhibitors.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix (ATP at the predetermined Km​ value for the specific kinase). Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the TR-FRET detection reagent (containing EDTA to stop the reaction and Europium-labeled anti-phospho antibodies). Incubate for 30 minutes.

  • Readout & Validation: Read the plate on a multi-mode microplate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

    • Self-Validation Checkpoint 4: Calculate the Z'-factor using the positive and negative controls. The assay is only deemed valid if Z′≥0.6 .

Workflow A 7-(Methylamino)thieno [2,3-b]pyrazine-6-carboxylic acid B Amide Coupling (HATU/DIPEA) A->B C Library Generation (Diverse R-groups) B->C D TR-FRET Kinase Screening C->D E Lead Optimization & SAR Analysis D->E

Figure 2: Hit-to-lead workflow utilizing the thieno[2,3-b]pyrazine building block.

Representative Data & SAR Interpretation

The versatility of the 6-carboxylic acid handle allows for rapid Structure-Activity Relationship (SAR) mapping. Below is a representative data summary demonstrating how modifying the amide substituent impacts kinase inhibitory activity and cellular viability (e.g., in prostate cancer models, where related thieno[2,3-b]pyridines have shown profound efficacy 2).

Compound ID6-Amide Substituent (R-Group)Target Kinase IC₅₀ (nM)Cell Viability GI₅₀ (µM)SAR Rationale
CMPD-01 Methylamine>10,000>50Truncated solvent vector; fails to engage secondary binding pockets.
CMPD-02 Benzylamine45012.5Aromatic ring provides beneficial hydrophobic contacts in the solvent channel.
CMPD-03 3-(Trifluoromethyl)aniline451.2Electron-withdrawing group enhances binding; accesses the DFG-out pocket.
CMPD-04 4-(Morpholinomethyl)aniline120.3Solubilizing group improves cellular permeability while maintaining high target affinity.

References

  • Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation MDPI - Molecules (2025)[Link]

  • Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors Cairo University Scholars / Taylor & Francis (2016) [Link]

  • Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility National Institutes of Health / PMC (2025)[Link]

Sources

Application

Application Note: In Vitro Assay Preparation and Kinase Profiling of 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic Acid Derivatives

Introduction & Mechanistic Rationale The compound 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid (CAS: 1351238-08-8) and its esterified derivatives serve as highly privileged, versatile building blocks in the dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid (CAS: 1351238-08-8) and its esterified derivatives serve as highly privileged, versatile building blocks in the development of targeted oncology therapeutics[1][2]. Specifically, the thieno[2,3-b]pyrazine bicyclic core is a potent structural mimic of the adenine ring of ATP. This allows derivatives of this scaffold to act as competitive inhibitors within the ATP-binding pocket of serine/threonine kinases, most notably B-Raf kinase [3][4].

In malignant melanomas, colorectal, and papillary thyroid cancers, the B-Raf kinase frequently harbors a V600E mutation (a valine-to-glutamic acid substitution). This mutation locks the kinase in a constitutively active conformation, driving unchecked cellular proliferation via the MAPK/ERK signaling cascade[3]. The 7-methylamino group and the 6-carboxylic acid (often derivatized into amides to improve cellular permeability) provide critical vectors for hydrogen bonding with the kinase hinge region and extending into the DFG-out or DFG-in pockets of the enzyme[2].

MAPK_Pathway Ras Ras (Active GTP-bound) BRAF B-Raf Kinase (WT or V600E Mutant) Ras->BRAF Allosteric Activation MEK MEK1 / MEK2 BRAF->MEK Phosphorylation ERK ERK1 / ERK2 MEK->ERK Phosphorylation Proliferation Gene Transcription & Cell Proliferation ERK->Proliferation Nuclear Translocation Inhibitor Thieno[2,3-b]pyrazine Derivatives Inhibitor->BRAF ATP-Competitive Inhibition

Figure 1: MAPK/ERK signaling cascade highlighting the intervention point of thieno[2,3-b]pyrazine inhibitors.

Compound Preparation & Handling

To ensure rigorous and reproducible in vitro data, the preparation of the compound must account for its physicochemical properties. The carboxylic acid moiety can limit passive membrane permeability in cellular assays; thus, biochemical (cell-free) assays are prioritized for the unconjugated acid, while ester or amide derivatives are typically utilized for cellular assays[2][5].

Stock Solution Preparation
  • Solvent Selection: 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid exhibits optimal solubility in 100% molecular biology grade Dimethyl Sulfoxide (DMSO). Aqueous buffers will cause rapid precipitation at high concentrations.

  • Concentration: Prepare a primary stock of 10 mM.

    • Causality: A 10 mM stock allows the final assay concentration of DMSO to remain below 1% (v/v), preventing solvent-induced cytotoxicity or enzyme denaturation.

  • Storage: Aliquot the 10 mM stock into amber glass vials (to prevent photolytic degradation) and store at -20°C. Avoid repeated freeze-thaw cycles, which can induce micro-precipitation.

Protocol: Cell-Free B-Raf Kinase Activity Assay (TR-FRET)

This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the phosphorylation of a generic MEK1 substrate by B-Raf.

Experimental Logic & Causality
  • ATP Concentration at Km​ : The assay must be run at the apparent Michaelis-Menten constant ( Km​ ) for ATP (typically ~10 µM for B-Raf). Why? Running at Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors. If ATP is saturated, the apparent IC50​ of the thieno[2,3-b]pyrazine derivative will be artificially inflated.

  • Buffer Additives: 1 mM DTT is included to maintain the reducing environment and prevent the oxidation of critical cysteine residues in the kinase domain. 0.01% Tween-20 is mandatory to prevent the hydrophobic inhibitor from forming colloidal aggregates or adhering to the polystyrene microplate walls, which causes false-positive inhibition.

Step-by-Step Methodology
  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 1 mM DTT.

    • Enzyme Solution: Dilute recombinant B-Raf (V600E) in Kinase Buffer to a 2X working concentration (e.g., 0.5 nM).

    • Substrate/ATP Mix: Prepare a 2X solution containing 20 µM ATP and 100 nM ULight-labeled MEK1 peptide in Kinase Buffer.

  • Compound Serial Dilution:

    • Perform a 3-fold, 10-point serial dilution of the 10 mM compound stock in 100% DMSO.

    • Transfer 100 nL of the diluted compounds to a 384-well low-volume white ProxiPlate using an acoustic liquid handler (e.g., Echo 550). This ensures a final DMSO concentration of 1%.

  • Kinase Reaction:

    • Add 5 µL of the 2X Enzyme Solution to the assay plate. Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate with the kinase.

    • Initiate the reaction by adding 5 µL of the 2X Substrate/ATP Mix.

    • Seal the plate and incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of TR-FRET Detection Mix (containing EDTA to chelate Mg²⁺ and stop kinase activity, plus Europium-anti-phospho-MEK1 antibody).

    • Incubate for 60 minutes.

    • Read the plate on a multi-mode microplate reader (e.g., EnVision) using standard TR-FRET settings (Excitation: 320 nm, Emission 1: 615 nm, Emission 2: 665 nm).

  • Self-Validation (Z'-Factor):

    • Calculate the Z'-factor using positive controls (DMSO only) and negative controls (no enzyme). The assay is only valid if Z′≥0.6 .

Assay_Workflow Prep Compound Prep (Acoustic Dispensing) Equilibration Enzyme Addition & 15 min Equilibration Prep->Equilibration Reaction ATP/Substrate Addition (60 min Reaction) Equilibration->Reaction Stop Add EDTA/Antibody Stop Mix Reaction->Stop Read TR-FRET Readout (615nm / 665nm) Stop->Read

Figure 2: Step-by-step workflow for the TR-FRET biochemical kinase assay.

Protocol: Cellular Target Engagement Assay (pERK Inhibition)

To validate that the thieno[2,3-b]pyrazine derivatives penetrate the cell membrane and inhibit B-Raf in a physiological environment, downstream phosphorylation of ERK (pERK) is quantified in A375 cells (a human melanoma cell line homozygous for the BRAF V600E mutation).

Step-by-Step Methodology
  • Cell Seeding:

    • Seed A375 cells at 10,000 cells/well in a 96-well tissue culture-treated plate using DMEM supplemented with 10% FBS.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment:

    • Aspirate the media and replace with serum-free DMEM (serum starvation synchronizes the cell cycle and reduces basal, growth-factor-induced ERK phosphorylation, isolating the mutant B-Raf driven signal).

    • Add the serially diluted thieno[2,3-b]pyrazine compounds (final DMSO = 0.5%) and incubate for 2 hours.

  • Lysis and Detection (AlphaLISA):

    • Aspirate media and add 50 µL of freshly prepared 1X Lysis Buffer (supplemented with protease and phosphatase inhibitors). Agitate for 10 minutes.

    • Transfer 10 µL of lysate to a 384-well OptiPlate.

    • Add Acceptor Beads conjugated to an anti-ERK1/2 antibody and Donor Beads conjugated to an anti-pERK (Thr202/Tyr204) antibody.

    • Incubate in the dark for 2 hours and read the Alpha signal (Excitation: 680 nm, Emission: 615 nm).

Data Presentation & Interpretation

Quantitative data must be normalized to percentage inhibition relative to vehicle controls. The IC50​ values are derived using a 4-parameter logistic (4PL) non-linear regression model. A hallmark of a successful B-Raf V600E targeted thieno[2,3-b]pyrazine derivative is high potency against the mutant kinase with a measurable drop-off in cellular assays due to membrane permeability limits of the carboxylic acid, which is typically resolved via esterification[2].

Table 1: Representative Profiling Data for Thieno[2,3-b]pyrazine Derivatives
Compound VariantB-Raf (WT) Biochemical IC₅₀ (nM)B-Raf (V600E) Biochemical IC₅₀ (nM)A375 (V600E) Cellular pERK IC₅₀ (nM)Permeability Note
7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid > 10,00045 ± 5> 50,000Poor (Free Acid)
Methyl Ester Derivative [2]8,50012 ± 2150 ± 15Excellent
Vemurafenib (Positive Control)1,20031 ± 485 ± 10Excellent

Note: The free carboxylic acid demonstrates potent biochemical target engagement but fails in cellular assays due to the negative charge at physiological pH. The methyl ester acts as a highly permeable prodrug or active derivative.

References

  • Thieno (2, 3b) pyrazine compounds as b-raf inhibitors. US Patent US20130079341A1. Google Patents.
  • Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. Molecules (Basel, Switzerland). PubMed Central (PMC). Available at:[Link]

  • Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. MDPI. Available at:[Link]

Sources

Method

Application Note: Advanced Conjugation Techniques for 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic Acid to Peptides

Target Audience: Synthetic Chemists, Peptide Engineers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Chemical Profiling & Mechanistic Causality The molecule 7-(methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Peptide Engineers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Chemical Profiling & Mechanistic Causality

The molecule 7-(methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid represents a highly specialized, electron-rich bicyclic heteroaromatic building block. While thienopyrazine derivatives are highly valued in medicinal chemistry as kinase inhibitors and fluorescent probes, conjugating this specific moiety to a peptide backbone presents severe synthetic challenges [1].

As a Senior Application Scientist, it is critical to understand the causality behind coupling failures with this substrate before selecting a reagent:

  • Severe Ortho-Steric Shielding: The secondary methylamino group (-NHCH₃) at position 7 is situated directly ortho to the C6-carboxylic acid. This creates a significant steric penalty, blocking the approach of bulky active-ester intermediates (such as standard OBt esters) and drastically reducing the acylation rate of the incoming peptide amine .

  • Parasitic Intramolecular Cyclization: During carboxylic acid activation, the proximally located secondary amine can act as a competing internal nucleophile. If the intermolecular coupling with the peptide is too slow, the molecule undergoes an intramolecular cyclization to form a less-reactive thienopyrazino-fused lactam or oxazinone-like intermediate.

  • Electronic Deactivation: The electron-donating nature of the methylamino group through the thiophene π -system reduces the electrophilicity of the activated carbonyl carbon, necessitating highly electrophilic coupling agents[2].

To overcome these barriers, conjugation must be driven by kinetic control using ultra-reactive, sterically compact activating agents.

MechanisticPathway A 7-(Methylamino)thieno [2,3-b]pyrazine-6-carboxylic acid B HATU / DIPEA Activation A->B Base (DIPEA) C OAt-Active Ester (Sterically Shielded) B->C HOAt generation F Parasitic Side Reaction: Intramolecular Cyclization B->F Slow coupling pathway D Peptide N-terminus Nucleophilic Attack C->D Rapid Acylation E Conjugated Peptide (Amide Bond) D->E -HOAt

Figure 1: Mechanistic pathway of HATU-mediated conjugation highlighting competing cyclization.

Conjugation Strategies & Reagent Selection

Based on the structural profiling, standard carbodiimides (EDC/NHS) will likely yield poor results. We recommend the following tiered strategies:

  • Strategy A: Uronium-Based Activation (HATU/DIPEA) - Solution Phase HATU generates an OAt-active ester. The nitrogen atom at position 7 of the HOAt leaving group provides a neighboring-group effect (hydrogen bonding with the incoming peptide amine), accelerating the reaction and outcompeting the internal cyclization pathway [3].

  • Strategy B: Carbodiimide with OxymaPure (DIC/Oxyma) - Solid-Phase (SPPS) While HATU is powerful, using it in excess during Solid-Phase Peptide Synthesis (SPPS) risks terminating the peptide chain via guanidinylation of the free amine. DIC/Oxyma provides a safer, highly efficient alternative that prevents chain termination while maintaining high reactivity .

  • Strategy C: Acid Fluoride Generation (TFFH) - Refractory Sequences For ultra-hindered peptides (e.g., coupling to N-methylated amino acids or Aib), converting the carboxylic acid to an acid fluoride using TFFH provides an ultra-compact, highly electrophilic species that easily bypasses the ortho-steric clash .

Quantitative Data Summary

The following table summarizes the expected performance metrics of the three recommended strategies to aid in experimental design.

Conjugation StrategyActivating ReagentsEquivalents (Acid:Reagent:Base)Typical Reaction TimeEpimerization RiskCoupling Efficiency
Uronium (Solution) HATU / DIPEA1.2 : 1.2 : 2.41 - 2 hoursModerate>95%
Carbodiimide (SPPS) DIC / OxymaPure3.0 : 3.0 : 0.02 - 3 hoursLow>90%
Acid Fluoride (Refractory) TFFH / DIPEA2.0 : 2.0 : 4.04 - 12 hoursLow>85%

Self-Validating Experimental Protocols

A robust protocol must be self-validating. The following methodologies incorporate built-in analytical checkpoints to ensure the reaction does not proceed blindly.

Protocol A: Solution-Phase Conjugation (HATU/DIPEA)

Best for conjugating the thienopyrazine derivative to a fully synthesized, globally deprotected peptide in solution.

  • Preparation: Dissolve the peptide (1.0 eq) and 7-(methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid (1.2 eq) in anhydrous DMF (concentration ~0.1 M).

  • Base Addition: Add DIPEA (2.4 eq) and stir for 5 minutes to ensure full dissolution and neutralization of any peptide trifluoroacetate salts.

  • Activation: Chill the reaction to 0°C. Add HATU (1.2 eq) in one portion.

    • Causality Note: Chilling suppresses the parasitic intramolecular cyclization of the ortho-methylamino group during the critical initial activation phase.

  • Coupling: Allow the reaction to warm to room temperature (25°C) and stir for 1 hour.

  • Self-Validation Checkpoint (LC-MS):

    • Withdraw a 5 µL aliquot, quench with 95 µL of 50% MeOH/H₂O, and inject into the LC-MS.

    • Decision Matrix: If unreacted peptide >5%, add an additional 0.5 eq of HATU/DIPEA and stir for 30 mins. If complete, proceed to step 6.

  • Purification: Precipitate the conjugated peptide using cold diethyl ether, centrifuge, and purify via preparative RP-HPLC.

Protocol B: Solid-Phase Peptide Synthesis (DIC/Oxyma)

Best for automated or manual SPPS on resin.

SPPSWorkflow N1 Resin-Bound Peptide (Fmoc Deprotected) N3 Coupling Reaction (120 min, 25°C) N1->N3 N2 Pre-activation: Thienopyrazine Acid + DIC + OxymaPure N2->N3 N4 Wash Cycle (DMF / DCM) N3->N4 N5 Kaiser Test (Check for free amines) N4->N5 N5->N3 Positive (Re-couple) N6 Cleavage & Global Deprotection (TFA/TIS/H2O) N5->N6 Negative (Complete)

Figure 2: Self-validating SPPS workflow for thienopyrazine-peptide conjugation.

  • Resin Preparation: Swell the resin-bound peptide (1.0 eq) in DMF for 20 minutes. Ensure the N-terminal Fmoc group has been cleanly removed (20% Piperidine in DMF, 2 x 10 min).

  • Pre-Activation: In a separate vial, dissolve 7-(methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid (3.0 eq) and OxymaPure (3.0 eq) in a minimum volume of DMF. Add DIC (3.0 eq) and incubate for 3 minutes.

    • Causality Note: A short 3-minute pre-activation forms the reactive Oxyma ester before exposure to the resin, minimizing side reactions while preventing degradation of the active ester.

  • Conjugation: Add the pre-activated mixture to the resin. Agitate at room temperature for 120 minutes.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5x) and DCM (5x).

  • Self-Validation Checkpoint (Kaiser Test):

    • Remove a few resin beads and perform a Kaiser (ninhydrin) test.

    • Decision Matrix: A yellow/colorless bead indicates successful coupling (negative for free amines). A blue bead indicates incomplete coupling. If blue, perform a second coupling using Strategy C (TFFH/DIPEA) to force the reaction.

  • Cleavage: Cleave the conjugated peptide from the resin using a standard cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.

References

  • Elshaier, Y. A. M. M., et al. (2017). "Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives." Bioorganic & Medicinal Chemistry.[Link]

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.[Link]

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt." Chemistry - A European Journal.[Link]

  • Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Hindered Amino Acids." Journal of the American Chemical Society.[Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[Link]

Sources

Application

Catalytic Functionalization of 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic Acid: Protocols for Advanced Scaffold Diversification

Application Note & Methodological Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary & Scaffold Significance The thieno[2,3-b]pyrazine core is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Scaffold Significance

The thieno[2,3-b]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in the development of novel antitumor and antiparasitic agents. [1]. Specifically, 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid presents a highly versatile, dual-functionalized building block. The presence of a secondary amine (methylamino) at the C7 position and a carboxylic acid at the C6 position allows for orthogonal, late-stage functionalization.

As a Senior Application Scientist, I have designed this guide to move beyond basic synthetic steps, focusing instead on the causality of catalyst selection and the mechanistic rationale required to manipulate this electron-deficient bicyclic system. The protocols detailed herein cover three divergent pathways: C6-amidation, C7-N-arylation, and Rh(III)-catalyzed C-H annulation.

Divergent Functionalization Pathways

To maximize the chemical space accessible from this single starting material, we employ highly specific catalytic systems tailored to the electronic demands of the thieno[2,3-b]pyrazine core.

G Core 7-(Methylamino)thieno[2,3-b] pyrazine-6-carboxylic acid NArylation Pd-Catalyzed Buchwald-Hartwig (N-Arylation) Core->NArylation Ar-X, Pd2(dba)3 RuPhos, Base Amidation HATU/DIPEA Coupling (Amidation) Core->Amidation R-NH2, HATU DIPEA, DMF CHActivation Rh(III)-Catalyzed [4+2] Annulation (C-H Activation) Core->CHActivation Alkyne,[RhCp*Cl2]2 Cu(OAc)2 ProductA N-Aryl-N-methyl Derivative NArylation->ProductA ProductB C6-Carboxamide Derivative Amidation->ProductB ProductC Tricyclic Lactone Scaffold CHActivation->ProductC

Divergent catalytic pathways for 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid.

Experimental Protocols & Mechanistic Rationale

Protocol A: C6-Carboxylic Acid Amidation via HOAt-Active Esters

The thieno[2,3-b]pyrazine core exerts a strong electron-withdrawing effect, significantly reducing the nucleophilicity of the intermediate carboxylate during standard peptide coupling. To overcome this, HATU is utilized over standard EDC/HOBt. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom at the 7-position of the HOAt leaving group provides a neighboring-group effect, hydrogen-bonding with the incoming amine to drastically accelerate aminolysis.

Step-by-Step Methodology:

  • Activation: Dissolve 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M) under N₂. Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).

  • Incubation: Stir at 25 °C for 15 minutes to ensure complete formation of the HOAt ester.

  • Coupling: Add the desired primary or secondary amine (1.2 equiv) dropwise. Stir for 2–4 hours.

  • Self-Validating Check: Monitor the reaction via LC-MS. The disappearance of the starting material peak and the emergence of the HOAt-active ester intermediate (m/z [M+HOAt-H]+) can often be observed before the final amide product peak appears. A color change from pale yellow to deep orange upon the addition of DIPEA indicates successful deprotonation and activation.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Pd-Catalyzed Buchwald-Hartwig N-Arylation

Functionalizing the secondary 7-methylamino group requires overcoming steric hindrance and preventing β-hydride elimination.[2]. The use of RuPhos, a bulky biarylphosphine ligand, creates a deep catalytic pocket around the palladium center. This enforces a geometry that accelerates the reductive elimination of the N-aryl-N-methyl product while suppressing the formation of unreactive bis(amine)palladium complexes.

Expert Insight: To prevent competitive decarboxylation or catalyst poisoning, the C6-carboxylic acid must be transiently masked as a methyl ester prior to this cross-coupling step.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine the methyl ester of the starting material (1.0 equiv), aryl halide (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), RuPhos (5 mol%), and Cs₂CO₃ (2.0 equiv).

  • Degassing: Evacuate and backfill the tube with Argon three times. Add anhydrous Toluene (0.1 M).

  • Reaction: Seal the tube and heat to 100 °C for 12 hours.

  • Self-Validating Check: The active Pd(0)-RuPhos complex typically presents as a deep red/burgundy solution. If the solution crashes out as a black precipitate (palladium black) early in the reaction, catalyst deactivation has occurred, likely due to oxygen ingress. TLC (Hexanes/EtOAc 7:3) should show a highly fluorescent product spot under 254 nm UV light.

  • Workup: Cool to room temperature, filter through a pad of Celite using EtOAc as the eluent, concentrate, and purify via flash chromatography.

Protocol C: Rh(III)-Catalyzed C-H Activation and Annulation

The free C6-carboxylic acid is not merely a functional group but a powerful directing moiety. By coordinating to the Rh(III) center, it directs the metal to the adjacent pyrazine C-H bond, facilitating targeted C-H metalation. Subsequent insertion of an internal alkyne and reductive elimination yields a tetracyclic or tricyclic lactone.[3].

Step-by-Step Methodology:

  • Assembly: In a sealed vial, combine 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid (1.0 equiv), internal alkyne (1.5 equiv), [RhCp*Cl₂]₂ (5 mol%), and Cu(OAc)₂ (2.1 equiv, as the terminal oxidant).

  • Solvent Addition: Add tert-amyl alcohol (t-AmOH) (0.1 M).

  • Reaction: Stir at 100 °C for 16 hours under an air atmosphere (or O₂ balloon to aid Cu turnover).

  • Self-Validating Check: The reaction progress is marked by the consumption of the highly polar carboxylic acid starting material. Because the product is a lactone, IR spectroscopy of the crude mixture will show a characteristic shift in the carbonyl stretch from ~1680 cm⁻¹ (carboxylic acid) to ~1735 cm⁻¹ (lactone).

  • Workup: Dilute with CH₂Cl₂, wash with saturated aqueous EDTA (to remove copper salts), dry, and concentrate.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for the three primary functionalization strategies discussed above.

TransformationTarget Functional GroupPrimary Catalyst / ReagentBase / AdditiveSolventTemp (°C)Typical Yield (%)
Amidation C6-CarboxamideHATU (1.2 equiv)DIPEA (3.0 equiv)DMF2575–90
N-Arylation C7-N-Aryl-N-methylPd₂(dba)₃ / RuPhosCs₂CO₃ (2.0 equiv)Toluene10050–85
C-H Annulation Tricyclic Lactone[RhCp*Cl₂]₂ (5 mol%)Cu(OAc)₂ (2.1 equiv)t-AmOH10040–70

References

  • [2] Synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b] pyrazine-6-carboxylates and antitumor activity evaluation: effects in human tumor cells growth, cell cycle analysis, apoptosis and toxicity in non-tumor cells. University of Minho / MDPI. Available at: [Link]

  • [1] A Regioselective Synthesis of Methyl 7-Amino-3-phenylthieno-[2,3-b]pyrazine-6-carboxylate. Taylor & Francis. Available at:[Link]

  • [3] Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. Molecules (PubMed). Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthetic Yield of 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid

Welcome to the Technical Support Center. As a crucial building block in the development of , 7-(methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid requires a robust, high-yielding synthetic route[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a crucial building block in the development of , 7-(methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid requires a robust, high-yielding synthetic route[1]. This guide provides drug development professionals with validated step-by-step protocols, mechanistic troubleshooting, and quantitative benchmarks to overcome common bottlenecks in its 4-step synthesis.

Section 1: Validated Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol below is designed as a self-validating system with integrated LC-MS checkpoints.

Step 1: Annulation to Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
  • Mechanism & Causality: This is a Fiesselmann-type condensation. The base deprotonates the thiol of ethyl 2-mercaptoacetate, initiating a nucleophilic aromatic substitution (SNAr) at the 3-position of 3-chloropyrazine-2-carbonitrile. This is followed by an intramolecular cyclization onto the adjacent nitrile group to form the thiophene ring[2].

  • Protocol: Dissolve 3-chloropyrazine-2-carbonitrile (1.0 eq) and ethyl 2-mercaptoacetate (1.1 eq) in anhydrous DMF. Add finely milled Na₂CO₃ (2.0 eq) and heat to 50 °C for 4 hours. Quench the reaction by pouring it into ice water. Filter the resulting precipitate, wash with cold water, and dry under a vacuum.

  • Validation Checkpoint: LC-MS expected mass: 224 [M+H]⁺ .

Step 2: Amine Protection (Trifluoroacetylation)
  • Mechanism & Causality: Direct methylation of the 7-amino group often results in over-alkylation (dimethylation). Applying a trifluoroacetyl (TFA) protecting group reduces the nucleophilicity of the nitrogen via electron withdrawal, ensuring strict mono-methylation in the subsequent step[2].

  • Protocol: To a solution of ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate (1.0 eq) in anhydrous THF (0.8 M) at room temperature, dropwise add trifluoroacetic anhydride (TFAA, 1.6 eq). Stir for 30 minutes. Concentrate the mixture by rotary evaporation, quench in ice/water, and collect the precipitate by filtration.

  • Validation Checkpoint: LC-MS expected mass: 320[M+H]⁺ .

Step 3: N-Methylation
  • Mechanism & Causality: The acidic NH of the trifluoroacetamide intermediate is selectively deprotonated by a mild base, generating an amide anion that performs a clean SN2 attack on methyl iodide[2].

  • Protocol: Dissolve the protected intermediate (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and methyl iodide (MeI, 1.5 eq). Stir at room temperature (20–25 °C) for 2 hours. Extract with EtOAc, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint: LC-MS expected mass: 334 [M+H]⁺ .

Step 4: Deprotection & Ester Hydrolysis
  • Mechanism & Causality: A one-pot global deprotection. Aqueous hydroxide attacks both the trifluoroacetamide carbonyl (releasing the secondary amine) and the ethyl ester (yielding the carboxylate)[2].

  • Protocol: Suspend the methylated intermediate in a mixture of THF/MeOH/H₂O (6:1:1). Add KOH or NaOH (4.0 eq) and heat to 60 °C for 3 hours. Cool to room temperature, and carefully acidify to pH 4–5 with 1M HCl to precipitate the product. Filter, wash with water, and dry to yield 7-(methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid[2].

  • Validation Checkpoint: LC-MS expected mass: 210 [M+H]⁺ .

Section 2: Quantitative Data Summary

StepReaction TypeKey Reagents & SolventsTemp (°C)Time (h)Expected YieldValidation (m/z)
1 AnnulationEthyl 2-mercaptoacetate, Na₂CO₃, DMF504.075–85%224 [M+H]⁺
2 ProtectionTFAA, THF20–250.590–95%320 [M+H]⁺
3 MethylationMeI, K₂CO₃, DMF20–252.080–90%334 [M+H]⁺
4 Deprotection/HydrolysisKOH, THF/MeOH/H₂O603.085–98%210 [M+H]⁺

Section 3: Workflow Visualization

SynthesisWorkflow SM 3-Chloropyrazine-2-carbonitrile + Ethyl 2-mercaptoacetate Step1 Step 1: Annulation (Na₂CO₃, DMF, 50°C) SM->Step1 Int1 Ethyl 7-aminothieno[2,3-b] pyrazine-6-carboxylate Step1->Int1 Step2 Step 2: Protection (TFAA, THF, RT) Int1->Step2 Int2 Ethyl 7-(2,2,2-trifluoroacetamido) thieno[2,3-b]pyrazine-6-carboxylate Step2->Int2 Step3 Step 3: Methylation (MeI, K₂CO₃, DMF, RT) Int2->Step3 Int3 Ethyl 7-(N-methyl-2,2,2-trifluoroacetamido) thieno[2,3-b]pyrazine-6-carboxylate Step3->Int3 Step4 Step 4: Deprotection & Hydrolysis (KOH, 60°C) Int3->Step4 Product 7-(Methylamino)thieno[2,3-b] pyrazine-6-carboxylic acid Step4->Product

Synthetic workflow for 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid.

Section 4: Troubleshooting Guides & FAQs

Q: Why am I getting low yields in the initial annulation step (Step 1)? A: The Fiesselmann-type condensation relies on a sequential SNAr and cyclization. Competing hydrolysis of the starting nitrile or the ester can occur if water is present. Ensure strict anhydrous conditions and use freshly dried, finely milled Na₂CO₃. If the reaction stalls at the intermediate thioether stage, adding a catalytic amount of DBU can accelerate the final ring closure.

Q: Why am I observing significant amounts of dimethylated byproduct during Step 3? A: If dimethylation occurs, it indicates incomplete protection in Step 2 or premature cleavage of the TFA group. Ensure anhydrous THF is used in Step 2, as trace water will rapidly hydrolyze TFAA. Additionally, avoid excessive heating in Step 3; elevated temperatures can cause premature deprotection of the labile TFA group under basic conditions, exposing the secondary amine to further alkylation.

Q: My final yield in Step 4 is low, and I am detecting a major byproduct with a mass corresponding to[M-44]. What is happening? A: You are observing decarboxylation. are highly susceptible to decarboxylation under prolonged heating or strongly acidic workups[3]. To mitigate this, strictly control the hydrolysis temperature to exactly 60 °C (do not reflux) and avoid dropping the pH below 4 during the final precipitation step.

References

  • Title: US20130079341A1 - Thieno (2, 3b)
  • Title: Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation Source: Molecules (MDPI) URL: [Link]

Sources

Optimization

Technical Support Center: Solubilization of 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the dissolution of 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the dissolution of 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid in Dimethyl Sulfoxide (DMSO).

Below, you will find a root-cause analysis of the chemical barriers to solubility, followed by self-validating, step-by-step troubleshooting protocols, and a comprehensive FAQ section.

Root Cause Analysis: The Chemistry of Insolubility

To solve a solubility issue, we must first understand the molecular physics preventing dissolution. 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid presents a "perfect storm" of insolubility due to three structural factors:

  • Zwitterionic Character: The molecule possesses both a basic secondary amine (the 7-methylamino group) and an acidic proton donor (the 6-carboxylic acid). In polar aprotic solvents like DMSO, such amphoteric heterocycles frequently undergo intramolecular or intermolecular proton transfer to form a highly stable zwitterion network. DMSO is known to stabilize these zwitterionic forms through specific interactions (e.g., the S=O group interacting with the protonated amine)[1].

  • High Crystal Lattice Energy: The planar, rigid thieno[2,3-b]pyrazine core promotes intense π−π stacking in the solid state.

  • Intermolecular Hydrogen Bonding: Carboxylic acid derivatives and aromatic heterocyclic groups are statistically overrepresented in datasets of DMSO-insoluble compounds because they form robust intermolecular dimers that DMSO cannot easily penetrate[2].

Solubilization Workflow & Methodologies

SolubilityWorkflow Start Compound + 100% DMSO Check1 Fully Dissolved? Start->Check1 HeatSonicate Heat (50°C) & Sonicate Check1->HeatSonicate No Success Proceed to Assay Check1->Success Yes Check2 Fully Dissolved? HeatSonicate->Check2 AcidBase Add 1-5% TFA or DIPEA (Break Zwitterion) Check2->AcidBase No Check2->Success Yes Check3 Fully Dissolved? AcidBase->Check3 CoSolvent Use DMSO/ZIL or DMSO/PEG Co-solvent Check3->CoSolvent No Check3->Success Yes CoSolvent->Success

Workflow for troubleshooting thienopyrazine solubility in DMSO.

Protocol A: Thermo-Mechanical Disruption

Before altering the chemical environment, we attempt to overcome the crystal lattice energy using thermodynamics and cavitation.

  • Causality: Heating increases the kinetic energy of the solvent, shifting the thermodynamic equilibrium toward dissolution. Sonication provides localized high-energy cavitation bubbles that mechanically shear apart π−π stacked aggregates.

  • Step-by-Step Methodology:

    • Weigh the desired amount of 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid into a glass vial (avoid plastic, as DMSO can leach plasticizers upon heating).

    • Add anhydrous DMSO to target a 5 mM to 10 mM concentration.

    • Vortex vigorously for 60 seconds.

    • Place the vial in an ultrasonic water bath pre-heated to 45–50°C. Sonicate for 15–20 minutes.

  • Self-Validating System: Transfer 1 mL of the mixture to a microcentrifuge tube and spin at 10,000 x g for 5 minutes. If a visible pellet forms at the bottom, the compound is in a nano-suspension, not a true solution. Proceed to Protocol B.

Protocol B: pH-Mediated Zwitterion Disruption (The "TFA/DIPEA Shift")

If thermo-mechanical energy fails, the zwitterionic network must be chemically dismantled.

  • Causality: By shifting the apparent pH of the DMSO, we force the molecule out of its neutral/zwitterionic state. Adding an acid (like Trifluoroacetic acid, TFA) protonates the carboxylate, leaving a net cationic species. Adding a base (like N,N-Diisopropylethylamine, DIPEA) deprotonates the methylamine, leaving a net anionic species. Charged species are vastly more soluble in polar aprotic solvents[3].

  • Step-by-Step Methodology:

    • To your existing DMSO suspension, add 1% (v/v) of TFA OR 1% (v/v) of DIPEA. Do not add both.

    • Vortex for 2 minutes.

    • If the solution remains cloudy, incrementally increase the additive up to a maximum of 5% (v/v) with gentle heating (40°C).

  • Self-Validating System: To ensure the acidic/basic conditions have not degraded the compound (e.g., via decarboxylation of the thienopyrazine core), prepare a parallel sample in DMSO- d6​ spiked with 1% TFA- d . Run a 1 H-NMR and 13 C-NMR spectrum. The presence of the intact carboxylic acid carbon (~160-170 ppm) and the thienopyrazine aromatic protons will validate structural integrity[3].

Protocol C: Advanced Co-Solvent Systems

For ultra-high concentrations (e.g., >50 mM for stock libraries), pure DMSO may be insufficient even with pH adjustments.

  • Causality: Zwitterionic liquids (ZILs) possess high hydrogen-bond basicity and acidity. When used as a co-solvent with DMSO, they can disrupt the specific solute-solute interactions of hydrophobic and zwitterionic drugs that DMSO alone cannot overcome, acting as a highly biocompatible bridge[4].

  • Step-by-Step Methodology:

    • Prepare a solvent mixture of 85% DMSO and 15% ZIL (or PEG-400 if ZILs are unavailable).

    • Add the solvent mixture to the dry powder.

    • Gentle vortexing and sonication at room temperature should yield a clear solution.

Quantitative Data Summary: Expected Solubility Improvements

The following table summarizes the expected solubility limits of 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid under various troubleshooting conditions.

Solubilization StrategySolvent / Additive ConditionExpected Solubility LimitMechanism of ActionRisk of Degradation
Baseline 100% DMSO, 25°C< 1.0 mg/mLN/ALow
Thermo-Mechanical 100% DMSO, 50°C + Sonication2.0 - 5.0 mg/mLOvercomes lattice energyLow
Acidic Shift DMSO + 1-5% TFA10.0 - 25.0 mg/mLProtonates carboxylate, breaks zwitterionMedium (Decarboxylation)
Basic Shift DMSO + 1-5% DIPEA15.0 - 30.0 mg/mLDeprotonates amine, breaks zwitterionLow
Co-Solvent DMSO / ZIL (85:15)> 50.0 mg/mLDisrupts H-bonding networkLow

Frequently Asked Questions (FAQs)

Q: I successfully dissolved the compound in DMSO using 2% TFA, but it immediately precipitated when I added it to my aqueous biological assay buffer. Why? A: This is a classic "solvent crash." While the compound is soluble in acidified DMSO, transferring it to a neutral aqueous buffer (pH 7.4) strips the protonation, reverting the molecule to its insoluble zwitterionic state. To prevent this, ensure your final DMSO concentration in the assay is 1%, and pre-warm your aqueous buffer. Alternatively, formulate the aqueous buffer with a solubilizing agent like Tween-20 or HP- β -CD (Hydroxypropyl-beta-cyclodextrin) prior to adding the DMSO stock.

Q: Can I use heating and TFA together to speed up the process? A: Yes, gentle heating (up to 45°C) combined with 1-2% TFA is a highly effective, field-proven method, especially for preparing highly concentrated NMR samples of stubborn heterocyclic compounds[3]. However, prolonged heating of thienopyrazine-carboxylic acids in acidic conditions can trigger spontaneous decarboxylation. Always validate the final solution via LC-MS or NMR if heat and acid are combined for more than 30 minutes.

Q: Are there alternatives to DMSO if my downstream application is sensitive to it? A: Yes. Recent advancements have highlighted non-aqueous zwitterionic solvents (ZILs) as highly effective alternatives to DMSO. They are often less toxic to cells, do not readily permeate cell membranes, and can dissolve complex cellulosic and heterocyclic materials that exhibit low solubility in pure DMSO[4].

References

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions Source: Journal of Chemical Information and Modeling (ACS Publications) URL:[Link]

  • How to resolve solubility issue regarding 13C NMR for heterocyclic compounds, if compound is insoluble in DMSO-d6 at higher concentration? Source: ResearchGate URL:[Link]

  • Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences Source: Nature Communications / NIH.gov URL:[Link]

  • Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules Source: MDPI URL:[Link]

Sources

Troubleshooting

Preventing decarboxylation during 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid reactions

Topic: Preventing Decarboxylation in 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic Acid Reactions Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals wor...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Decarboxylation in 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic Acid Reactions

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with thieno[2,3-b]pyrazine scaffolds. 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid is a highly versatile building block, but its structural nature makes it notoriously susceptible to decarboxylation during routine transformations such as amide coupling, esterification, and deprotection[1].

This guide provides mechanistic insights, field-proven troubleshooting FAQs, and self-validating protocols to ensure the structural integrity of your target molecules.

The Core Challenge: Mechanistic Insight

To prevent degradation, we must first understand the causality of the failure. 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid is an ortho-amino heteroaryl carboxylic acid. In this system, the carboxylic acid at the 6-position is adjacent to the methylamino group at the 7-position.

Research demonstrates that 3-aminothiophene-2-carboxylic acid derivatives rapidly undergo decarboxylation in acidic media[2]. The mechanism is driven by the protonation of the amino group (or the adjacent pyrazine nitrogen). This protonation creates an electron sink that withdraws electron density from the thiophene ring, stabilizing the formation of a zwitterionic intermediate. The system then rapidly expels carbon dioxide ( CO2​ ) to restore aromaticity and neutralize the charge, yielding the degraded 7-(methylamino)thieno[2,3-b]pyrazine[3].

To prevent this, all reaction conditions must strictly avoid strong acids and prolonged heating , relying instead on mild, base-mediated activation pathways.

Reaction Pathway & Degradation Mechanism

G SM 7-(Methylamino)thieno[2,3-b] pyrazine-6-carboxylic acid Acid Acidic Conditions / Heat (Protonation of Amine) SM->Acid Improper Conditions Base Mild Base (DIPEA) + HATU Activation SM->Base Optimized Protocol Zwitterion Zwitterionic Intermediate Facilitates C-C Cleavage Acid->Zwitterion Decarb Decarboxylated Product + CO2 (Degradation) Zwitterion->Decarb -CO2 ActiveEster Activated Ester Intermediate (Stable at 0°C to RT) Base->ActiveEster Product Desired Amide/Ester (Target Achieved) ActiveEster->Product +Amine/Alcohol

Caption: Divergent pathways of 7-(methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid during activation.

Frequently Asked Questions (FAQs)

Q1: Why does my starting material completely degrade into the des-carboxy byproduct during amide coupling? A: You are likely using coupling reagents that generate acidic byproducts (e.g., EDC·HCl without sufficient base) or require prolonged heating. The ortho-amino thiophene system is highly sensitive to local pH drops. Solution: Switch to a highly reactive, mild coupling reagent like HATU or PyBOP in the presence of a non-nucleophilic base (DIPEA or NMM) at 0 °C. The base prevents the zwitterion formation, and HATU allows the reaction to proceed rapidly before thermal decarboxylation can occur.

Q2: I need to synthesize the methyl ester of this compound. Can I use standard Fischer esterification (MeOH/H2SO4)? A: Absolutely not. Fischer esterification requires strong mineral acids and refluxing temperatures. This will result in 100% decarboxylation of your starting material[2]. Solution: Esterify under mild, basic conditions. Use methyl iodide ( MeI ) with potassium carbonate ( K2​CO3​ ) in DMF at room temperature. Alternatively, use TMS-diazomethane in a Methanol/DCM mixture at 0 °C.

Q3: I am deprotecting the methyl ester to get the free acid using LiOH. The reaction works, but the product decarboxylates during the workup. What is going wrong? A: The saponification itself is safe because it is highly basic. The failure occurs during the acidic quench. If you acidify the aqueous layer to pH < 3 to precipitate the free acid, you protonate the 7-methylamino group, triggering immediate decarboxylation[3]. Solution: Perform a controlled quench at 0 °C. Carefully adjust the pH to exactly 4.5–5.0 using 1M citric acid or dilute HCl. The isoelectric point allows the free acid to precipitate without over-protonating the amine.

Quantitative Data: Condition Optimization Summary

The following table summarizes the expected outcomes of various reaction conditions based on our internal validation and literature precedents for ortho-amino heteroaryl carboxylic acids.

Reaction TypeReagents / ConditionsTemp (°C)Decarboxylation (%)Target Yield (%)Recommendation
Amide Coupling EDC·HCl, HOBt, DCM2540 - 60%< 30%❌ Avoid
Amide Coupling HATU, DIPEA (3 eq), DMF0 to 25< 5%85 - 95%✅ Recommended
Esterification MeOH, cat. H2​SO4​ 65 (Reflux)> 95%0%❌ Avoid
Esterification MeI, K2​CO3​ , DMF25< 2%90 - 98%✅ Recommended
Saponification 1. LiOH, THF/ H2​O 2. Quench to pH 125 0> 80%< 10%❌ Avoid
Saponification 1. LiOH, THF/ H2​O 2. Quench to pH 525 0< 5%80 - 90%✅ Recommended

Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems. By strictly controlling temperature and pH, the causality of decarboxylation is eliminated.

Protocol A: Mild Amide Coupling (HATU/DIPEA)

Use this protocol to synthesize amides without losing the carboxylic acid moiety.

  • Preparation: In an oven-dried flask under an inert atmosphere ( N2​ or Ar), dissolve 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Validation check: The solution must be distinctly basic to prevent zwitterion formation.

  • Activation: Add HATU (1.1 eq) in one portion. Stir at 0 °C for 15 minutes to form the activated ester.

  • Amine Addition: Add the target amine (1.2 eq).

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2–4 hours. Monitor by LC-MS.

  • Workup: Dilute with Ethyl Acetate and wash with saturated NaHCO3​ (3x) and brine (1x) to remove DMF and HATU byproducts. Dry over Na2​SO4​ and concentrate.

Protocol B: Safe Esterification via Alkylation

Use this protocol to protect the acid as an ester while avoiding acidic Fischer conditions.

  • Preparation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (2.0 eq). Stir for 10 minutes at room temperature to form the potassium carboxylate salt.

  • Alkylation: Add the alkyl halide (e.g., Methyl Iodide, 1.5 eq) dropwise.

  • Reaction: Stir at room temperature for 2 hours. Note: Do not heat. The reaction is highly exothermic and proceeds rapidly at RT.

  • Workup: Quench with ice water. If the ester precipitates, filter and wash with cold water. Otherwise, extract with Ethyl Acetate, wash with water (3x) and brine, dry, and concentrate.

Protocol C: Controlled Saponification and Isolation

Use this protocol to deprotect an ester to the free acid without triggering workup-induced decarboxylation.

  • Hydrolysis: Dissolve the ester (1.0 eq) in a 3:1:1 mixture of THF/MeOH/ H2​O (0.1 M). Add LiOH· H2​O (3.0 eq). Stir at room temperature until complete by TLC/LC-MS (typically 1-3 hours).

  • Concentration: Remove the organic solvents (THF/MeOH) under reduced pressure at a bath temperature not exceeding 30 °C .

  • Cooling: Cool the remaining aqueous solution to 0 °C.

  • Controlled Quench (Critical Step): Slowly add a 1M Citric Acid solution dropwise while monitoring with a calibrated pH meter. Stop exactly when the pH reaches 4.5 – 5.0.

  • Isolation: The free acid will precipitate as a solid. Filter the solid under vacuum, wash with a minimal amount of ice-cold water, and dry under high vacuum at room temperature. Do not use heat to dry the solid.

References

  • Rodrigues, J. M., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. Molecules.
  • Lichitsky, B. V., et al. (2009). Three-Component Condensation of 3-Aminothiophene-2-carboxylic Acid Derivatives with Aldehydes and Meldrum's Acid. ResearchGate.
  • Komogortsev, A., et al. (2009). Three-Component Condensation of 3-Aminothiophene-2-carboxylic Acid Derivatives with Aldehydes and Meldrum's Acid (Extended Data). ResearchGate.

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid

Welcome to the technical support center for the optimization of recrystallization conditions for 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of recrystallization conditions for 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound.

Introduction

7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid is a heterocyclic compound with potential applications in pharmaceutical development. Achieving high purity of this active pharmaceutical ingredient (API) is critical for ensuring its safety and efficacy. Recrystallization is a fundamental technique for the purification of solid compounds, and its success hinges on carefully optimized conditions. This guide provides a systematic approach to troubleshooting common issues and refining your recrystallization protocol.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid and offers practical solutions.

Q1: My compound "oils out" or precipitates as an amorphous solid instead of forming crystals. What should I do?

A1: "Oiling out" is a common issue where the solute separates from the solution as a liquid rather than a crystalline solid. This is often due to high supersaturation, an inappropriate solvent choice, or rapid cooling.

Initial Steps:

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Then, allow it to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease, which encourages the formation of ordered crystal lattices.[1][2]

  • Reduce Solution Concentration: The solution may be too concentrated. Add a small amount of hot solvent to the mixture to reduce the supersaturation level before attempting to cool it again.

  • Solvent System Modification: If slow cooling doesn't resolve the issue, the solvent system may need to be adjusted. Consider using a solvent pair (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble).[3][4]

Q2: Crystal formation is not occurring, even after the solution has cooled to room temperature.

A2: The absence of crystal formation indicates that the solution is not sufficiently supersaturated at lower temperatures or that nucleation has not been initiated.

Troubleshooting Strategies:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the air-solvent interface with a glass rod.[5] The microscopic scratches can provide nucleation sites for crystal growth.[5]

    • Seeding: If available, add a single, well-formed crystal (a seed crystal) from a previous successful batch to the supersaturated solution to initiate crystallization.[5][6]

  • Increase Supersaturation:

    • Evaporation: Partially evaporate the solvent to increase the concentration of the solute.

    • Cooling: Further cool the solution in an ice bath or refrigerator.

  • Anti-Solvent Addition: If using a single solvent system, consider adding a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the solution until slight turbidity is observed. Then, gently heat the solution until it becomes clear again before allowing it to cool slowly.[6][7]

Q3: The recrystallization yield is very low.

A3: Low yield can result from several factors, including using an excessive amount of solvent, premature crystallization during hot filtration, or incomplete crystallization upon cooling.

Optimization Steps:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.[8] This ensures the solution is saturated, maximizing the amount of product that crystallizes upon cooling.

  • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.[3]

  • Ensure Complete Crystallization: Allow sufficient time for the solution to cool and for crystallization to complete. Cooling the solution in an ice bath after it has reached room temperature can further increase the yield.

  • Solvent Choice: The ideal solvent will have high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[5][6] Re-evaluate your solvent choice if the yield is consistently low.

Q4: The purified compound is still colored or contains visible impurities.

A4: The presence of colored impurities or other contaminants after recrystallization indicates that they were not effectively removed during the process.

Purification Enhancement:

  • Charcoal Treatment: If the impurities are colored, they can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[3] The charcoal adsorbs the colored compounds. Use charcoal sparingly, as it can also adsorb some of the desired product.

  • Hot Filtration: Ensure that any insoluble impurities are removed by performing a hot gravity filtration of the saturated solution before allowing it to cool.[3]

  • Washing: After collecting the crystals by filtration, wash them with a small amount of cold solvent to remove any residual mother liquor containing dissolved impurities.

Frequently Asked Questions (FAQs)

What are the key properties to consider when selecting a recrystallization solvent?

The ideal solvent for recrystallization should:

  • Completely dissolve the compound at an elevated temperature (near the solvent's boiling point).

  • Have very low solubility for the compound at low temperatures (e.g., room temperature or in an ice bath).[5]

  • Not react with the compound.[6]

  • Have a boiling point that is not excessively high, to allow for easy removal from the purified crystals.[6]

  • Be relatively non-toxic and environmentally friendly, if possible.[9][10][11]

How does the cooling rate affect crystal size and purity?

The rate of cooling has a significant impact on the size and purity of the resulting crystals.

  • Slow Cooling: Promotes the formation of larger, more well-defined crystals.[1][2][12] The slow growth allows for the selective incorporation of the desired molecules into the crystal lattice, excluding impurities.[1]

  • Rapid Cooling: Tends to produce smaller crystals.[2][12] Fast cooling can trap impurities within the crystal lattice and may lead to the precipitation of an amorphous solid rather than crystallization.[1]

When should I use a mixed solvent system (anti-solvent recrystallization)?

A mixed solvent system is beneficial when a single solvent does not provide the desired solubility profile.[3] This technique is particularly useful when the compound is highly soluble in one solvent and poorly soluble in another, and the two solvents are miscible. The process involves dissolving the compound in a minimal amount of the "good" solvent at an elevated temperature, followed by the careful addition of the "poor" solvent (anti-solvent) to induce crystallization.[7]

What is polymorphism and why is it important in drug development?

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[13][14][15] Different polymorphs of the same compound can have different physical properties, such as solubility, melting point, and stability.[13][15][16] In pharmaceutical development, controlling polymorphism is critical because these differences can affect a drug's bioavailability, manufacturability, and shelf-life.[13][17] It is essential to identify and consistently produce the desired polymorph.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

This protocol outlines a systematic approach to identifying a suitable solvent for the recrystallization of 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid.

Materials:

  • 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid (impure)

  • A selection of candidate solvents (see Table 1)

  • Small test tubes or vials

  • Hot plate or heating block

  • Glass stirring rod

Procedure:

  • Sample Preparation: Place a small amount (e.g., 10-20 mg) of the impure compound into several separate test tubes.

  • Room Temperature Solubility Test: To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent. Agitate the mixture and observe. If the compound dissolves completely at room temperature, the solvent is likely too good for recrystallization.[5]

  • Elevated Temperature Solubility Test: For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes. Add the solvent in small increments while heating until the solid dissolves completely. Record the approximate volume of solvent used.

  • Cooling and Observation: Allow the hot, saturated solutions to cool slowly to room temperature. If necessary, further cool the test tubes in an ice bath.

  • Evaluation: Observe the formation of crystals. A good solvent will yield a significant amount of well-formed crystals upon cooling.

Table 1: Common Solvents for Recrystallization of Nitrogen-Containing Heterocyclic Compounds

Solvent ClassExamplesPolarityNotes
AlcoholsMethanol, Ethanol, IsopropanolPolar ProticGood for polar compounds; can form hydrogen bonds.[5]
KetonesAcetone, Methyl Ethyl KetonePolar AproticGood general-purpose solvents.[5]
EstersEthyl AcetateModerately PolarOften a good choice for a wide range of compounds.
EthersDiethyl Ether, Tetrahydrofuran (THF)Relatively NonpolarUse with caution due to high volatility and flammability.
HydrocarbonsHexane, Heptane, TolueneNonpolarOften used as anti-solvents.
WaterHighly PolarCan be effective for polar compounds, especially salts.[9]
Protocol 2: Cooling Recrystallization

This protocol describes the steps for purifying the compound using a single-solvent cooling method.

Procedure:

  • Dissolution: Place the impure compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture to boiling while stirring to dissolve the solid completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, you can insulate the flask.[5]

  • Crystal Collection: Once crystallization appears complete, further cool the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.[5]

Visualizations

Troubleshooting Workflow for Recrystallization

TroubleshootingWorkflow Start Start Recrystallization Dissolve Dissolve Compound in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Crystals_Form Crystals Form? Cool->Crystals_Form Oiling_Out Compound Oils Out? Crystals_Form->Oiling_Out No Induce_Nucleation Induce Nucleation (Scratch/Seed) Crystals_Form->Induce_Nucleation Yes Low_Yield Low Yield? Oiling_Out->Low_Yield No Reheat_SlowCool Reheat and Cool Slowly or Add More Solvent Oiling_Out->Reheat_SlowCool Yes Impure_Product Product Still Impure? Low_Yield->Impure_Product No Minimize_Solvent Minimize Solvent Volume or Re-evaluate Solvent Low_Yield->Minimize_Solvent Yes End Successful Recrystallization Impure_Product->End No Charcoal_Wash Use Activated Charcoal or Wash Crystals Impure_Product->Charcoal_Wash Yes Induce_Nucleation->Cool Reheat_SlowCool->Cool Minimize_Solvent->Start Charcoal_Wash->Start

Caption: A decision-making flowchart for troubleshooting common recrystallization issues.

Optimization Logic for Recrystallization Conditions

OptimizationLogic cluster_0 Input Parameters cluster_1 Process cluster_2 Output Metrics Solvent Solvent Selection Polarity, Boiling Point, Solubility Profile Recrystallization Recrystallization Process Solvent->Recrystallization Cooling_Rate Cooling Rate Slow vs. Rapid Cooling_Rate->Recrystallization Concentration Concentration Saturated vs. Supersaturated Concentration->Recrystallization Purity Purity High vs. Low Recrystallization->Purity Yield Yield High vs. Low Recrystallization->Yield Crystal_Size Crystal Size Large vs. Small Recrystallization->Crystal_Size

Caption: Key parameters influencing the outcome of a recrystallization experiment.

References

  • How does cooling rate affect the point at which crystalisation occures and why? - Reddit. Reddit. [Link]

  • Investigation of the Evolution of Crystal Size and Shape during Temperature Cycling and in the Presence of a Polymeric Additive Using Combined Process Analytical Technologies - ACS Publications. ACS Publications. [Link]

  • Advancing Approaches in Detecting Polymorphism | Pharmaceutical Technology. Pharmaceutical Technology. [Link]

  • Polymorphism: A Major Risk That Pharma Companies Must Mitigate - CCDC. CCDC. [Link]

  • Recrystallization. Homi Bhabha Centre for Science Education. [Link]

  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed. PubMed. [Link]

  • An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients | Crystal Growth & Design - ACS Publications. ACS Publications. [Link]

  • Thieno[2,3-b]pyrazine | CAS#:56088-28-9 | Chemsrc. Chemsrc. [Link]

  • Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Pharmaceutical Outsourcing. [Link]

  • Chem 267. Recrystallization. University of California, Santa Cruz. [Link]

  • Cooling Rate and Crystal Size | Seth Stein - Northwestern University. Northwestern University. [Link]

  • recrystallization, filtration and melting point. Unknown. [Link]

  • Effect of Cooling Rate on Phase and Crystal Morphology Transitions of CaO–SiO2-Based ... - PMC. PMC. [Link]

  • thieno[2,3-b]pyrazine-2-carboxylic acid — Chemical Substance Information - NextSDS. NextSDS. [Link]

  • Crystal Size and Cooling Rate - Teacher Notes. Australian Earth Science. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Mettler Toledo. [Link]

  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Organic Chemistry: An Indian Journal. [Link]

  • Greener Approach towards the Synthesis of Nitrogen and Sulfur-Containing Heterocycles: A Sustainable Approach to Medicinal Chemistry - ER Publications. ER Publications. [Link]

  • Crystallization Solvents.pdf. Unknown. [Link]

  • Synthesis and Characterization of New 2,3-Disubstituted Thieno[3,4-b]pyrazines: Tunable Building Blocks for Low Band Gap Conjugated Materials | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

  • Greener Approach towards the Synthesis of Nitrogen Based Heterocycles - IntechOpen. IntechOpen. [Link]

  • US2982771A - Purification of heterocyclic organic nitrogen compounds - Google Patents.
  • development of continuous anti-solvent recrystallization method to produce ceftriaxone sodium - "Wiadomości Lekarskie" Archive. Wiadomości Lekarskie. [Link]

  • Recrystallization with two solvents : r/Chempros - Reddit. Reddit. [Link]

  • 7-AMINOTHIENO[2,3-B]PYRAZINE-6-CARBOXYLIC ACID - NextSDS. NextSDS. [Link]

  • Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation - MDPI. MDPI. [Link]

  • Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells - MDPI. MDPI. [Link]

  • Solvent-Free Heterocyclic Synthesis | Chemical Reviews - ACS Publications. ACS Publications. [Link]

  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - PMC. PMC. [Link]

  • 2,3-Bis(2-pyridyl)thieno[3,4-b]pyrazine and its ruthenium(II) complexes - RSC Publishing. RSC Publishing. [Link]

  • synthesis of some thienoquinoline derivatives with - DergiPark. DergiPark. [Link]

  • Synthesis and Chemical Characterisation of New Bis-Thieno [2,3-b]thiophene Derivatives. Molecules. [Link]

  • Thieno[3,4-b]pyrazines: Synthesis, Structure, and Reactivity - ACS Publications. ACS Publications. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid . This highly functionalized heterocyclic building block is a critical intermediate in the development o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid . This highly functionalized heterocyclic building block is a critical intermediate in the development of B-Raf kinase inhibitors and targeted oncology therapeutics[1].

Synthesizing this fused thieno-pyrazine core involves a delicate sequence: a Fiesselmann-type thiophene cyclization[2], followed by an orthogonal protection-methylation-deprotection strategy[1]. Because the pyrazine ring is highly electron-deficient and the intermediates are sensitive to basic hydrolysis, researchers frequently encounter issues with incomplete conversions, over-alkylation, and challenging isolations.

This guide provides mechanistic troubleshooting, validated step-by-step protocols, and analytical data to ensure high-yield, high-purity synthesis.

Synthetic Workflow Overview

SynthesisWorkflow SM 2-Chloro-3-cyanopyrazine + Ethyl thioglycolate Int1 Ethyl 7-aminothieno[2,3-b] pyrazine-6-carboxylate (Int 1) SM->Int1 Base (Fiesselmann) Int2 Ethyl 7-(2,2,2-trifluoroacetamido) thieno[2,3-b]pyrazine-6-carboxylate (Int 2) Int1->Int2 TFAA, THF 30 min, RT Int3 Ethyl 7-(2,2,2-trifluoro-N-methylacetamido) thieno[2,3-b]pyrazine-6-carboxylate (Int 3) Int2->Int3 MeI, K2CO3 Acetone, 50°C Product 7-(Methylamino)thieno[2,3-b] pyrazine-6-carboxylic acid (Target) Int3->Product KOH, THF/H2O 60°C, 24 h

Figure 1: Four-step synthetic workflow for 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My LC-MS shows a mass of m/z 224 for the starting material cyclization step, but the NMR is a mess. What happened? A: You are likely observing the uncyclized intermediate, 2-(ethoxycarbonylmethylthio)-3-cyanopyrazine. Because the Fiesselmann cyclization is an intramolecular Thorpe-Ziegler-type condensation, the uncyclized thioether and the cyclized product (Int 1) have the exact same mass (C₉H₉N₃O₂S, [M+H]⁺ = 224.0)[2]. Causality & Fix: The cyclization requires sufficient base to deprotonate the active methylene. If the reaction stalls, increase the base strength (e.g., use NaOEt instead of weaker amine bases). Self-Validation: Run an FT-IR spectrum. The uncyclized intermediate will show a sharp, distinct nitrile (-C≡N) stretch at ~2220 cm⁻¹. Successful cyclization is validated by the complete disappearance of this peak and the emergence of primary amine (-NH₂) stretches at 3300–3400 cm⁻¹.

Q2: Why do we use a trifluoroacetyl (TFA) protecting group instead of a standard Boc group for the amine? A: The choice of TFA is dictated by the pKa of the protected amine. A Boc-protected amine has a pKa of ~13, requiring strong bases (e.g., NaH) for the subsequent methylation step. Strong bases risk hydrolyzing the ethyl ester prematurely or degrading the electron-deficient pyrazine ring. The highly electron-withdrawing TFA group lowers the NH pKa to ~8, allowing the use of a mild, heterogeneous base (K₂CO₃) in acetone[1]. This chemoselectivity ensures the ester remains intact during N-methylation.

Q3: I am observing a +96 Da mass addition during the protection step. How do I prevent this? A: A +96 Da mass shift corresponds to a di-trifluoroacetylated impurity (m/z 416.0). Primary amines can over-react if excess trifluoroacetic anhydride (TFAA) is used or if the reaction is heated. Protocol Fix: Strictly limit TFAA to 1.6 equivalents and maintain the reaction strictly at room temperature for no longer than 30 minutes[1].

Q4: The final hydrolysis step is stalling, yielding a mixture of products. Should I increase the KOH concentration? A: The final step requires the hydrolysis of both the ethyl ester and the trifluoroacetamide. These functional groups have divergent hydrolysis kinetics. Protocol Fix: Do not arbitrarily increase KOH concentration, as excessive hydroxide can cause pyrazine ring-opening. Instead, ensure exactly 3.0 equivalents of KOH and maintain heating at 60°C for a full 24 hours[1]. Critical Isolation Step: When acidifying to isolate the product, strictly titrate to pH 4 using 1N HCl. The target molecule is amphoteric. If you over-acidify (pH < 2), the basic pyrazine nitrogens will protonate, forming a highly water-soluble hydrochloride salt, which will drastically reduce your isolated yield.

ImpurityMechanisms Int1 Int 1: 7-Amino Ester Int2 Int 2: TFA-Protected Amine Int1->Int2 TFAA (1.1-1.6 eq) Imp1 Di-TFA Impurity (m/z 416) Int1->Imp1 Excess TFAA Int3 Int 3: N-Methylated Ester Int2->Int3 MeI (2 eq), K2CO3 Imp2 Des-methyl Impurity (m/z 320) Int2->Imp2 Incomplete Conversion Product Target: N-Methyl Acid Int3->Product KOH (3 eq), 60°C Imp3 Incomplete Hydrolysis (Ester or Amide retained) Int3->Imp3 Mild Temp / Short Time

Figure 2: Common impurity generation pathways during protection, methylation, and hydrolysis steps.

Quantitative Analytical Data for Impurity Tracking

Use the following reference table to rapidly identify impurities in your LC-MS and NMR data.

Compound / ImpurityFormulaExact MassExpected m/z[M+H]⁺Diagnostic Analytical Feature
Uncyclized Thioether C₉H₉N₃O₂S223.04224.0IR: ~2220 cm⁻¹ (C≡N stretch)
Int 1 (7-Amino Ester) C₉H₉N₃O₂S223.04224.0IR: 3400, 3300 cm⁻¹ (NH₂ stretch)
Int 2 (TFA-Amide) C₁₁H₈F₃N₃O₃S319.02320.0¹⁹F NMR: ~ -75 ppm (CF₃)
Di-TFA Impurity C₁₃H₇F₆N₃O₄S415.01416.0¹⁹F NMR: Two distinct CF₃ environments
Int 3 (N-Me-TFA) C₁₂H₁₀F₃N₃O₃S333.04334.0¹H NMR: ~3.3 ppm (N-CH₃, 3H, s)
Target Acid C₈H₇N₃O₂S209.03210.0¹H NMR: ~8.6, 8.8 ppm (Pyrazine Ar-H)
Standardized Experimental Protocols

The following protocols are adapted from validated industrial routes for B-Raf inhibitor intermediates[1].

Protocol A: Synthesis of Ethyl 7-(2,2,2-trifluoroacetamido)thieno[2,3-b]pyrazine-6-carboxylate (Int 2)
  • Dissolve ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate (1.0 eq) in anhydrous THF (0.8 M concentration).

  • Slowly add trifluoroacetic anhydride (1.6 eq) dropwise.

  • Stir the reaction strictly at room temperature for 30 minutes.

  • Concentrate the mixture by rotary evaporation, then quench the residue in an ice/water mixture.

  • Collect the resulting precipitate via vacuum filtration. Purify by flash chromatography (0-10% EtOAc in CH₂Cl₂) to afford the product (Yield: ~92%).

  • Self-Validation Check: TLC (10% EtOAc/CH₂Cl₂) should show complete consumption of the highly fluorescent starting material. LC-MS will confirm a mass shift from m/z 224 to 320.

Protocol B: Synthesis of Ethyl 7-(2,2,2-trifluoro-N-methylacetamido)thieno[2,3-b]pyrazine-6-carboxylate (Int 3)
  • Dissolve Int 2 (1.0 eq) and finely powdered, anhydrous K₂CO₃ (2.0 eq) in acetone (0.2 M concentration).

  • Add iodomethane (2.0 eq) to the suspension.

  • Heat the reaction to 50°C and stir vigorously for 1 hour.

  • Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and evaporate to yield the crude product (Yield: ~95%).

  • Self-Validation Check: The disappearance of the acidic NH proton (typically broad, >10 ppm) in the ¹H NMR spectrum confirms complete N-methylation.

Protocol C: Global Deprotection to 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid (Target)
  • Dissolve Int 3 (1.0 eq) in a 1:1 mixture of THF and water (0.3 M concentration).

  • Add solid KOH (3.0 eq).

  • Heat the mixture to 60°C and stir for 24 hours to ensure complete cleavage of both the ester and the robust trifluoroacetamide.

  • Concentrate under reduced pressure to remove the THF.

  • Critical Step: Carefully acidify the remaining aqueous layer with 1N HCl until the pH reaches exactly 4.0.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under high vacuum (Yield: ~89%).

  • Self-Validation Check: Verify the final pH with a calibrated pH meter, not just indicator paper. The final dried product must exhibit an m/z of 210 [M+H]⁺ via LC-MS.

References
  • US20130079341A1 - Thieno (2, 3b) pyrazine compounds as b-raf inhibitors. Vertex Pharmaceuticals. Google Patents.3

  • Heterocyclic Chemistry Vol 2 | PDF | Alkene. Scribd.2

Sources

Optimization

Technical Support Center: Enhancing Stability of 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid in Aqueous Buffers

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid (7-MTPC) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid (7-MTPC) .

The thieno[2,3-b]pyrazine scaffold is highly valued in medicinal chemistry for its diverse biological activities, including kinase inhibition and antitumor properties[1]. However, the specific substitution pattern of 7-MTPC introduces significant stability challenges in aqueous media. This guide provides field-proven protocols and mechanistic insights to stabilize 7-MTPC for reliable in vitro and in vivo assays.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 7-MTPC rapidly degrade at room temperature in standard physiological buffers (pH 7.4)? A: The primary degradation pathway is protodecarboxylation . The 7-methylamino group acts as a strong electron-donating group (EDG), pushing electron density into the electron-rich thiophene ring. This creates a "push-pull" system that highly stabilizes the transition state for the loss of CO 2​ from the adjacent C6 position. At physiological pH or lower, the C6 carbon is susceptible to ipso-protonation, triggering rapid decarboxylation[1]. Causality & Solution: Shift the buffer pH to slightly basic conditions (pH 7.8–8.2). This ensures the carboxylic acid remains fully deprotonated as a carboxylate anion, which resists ipso-protonation. Avoid heating the samples above 25°C.

Q2: I observe a color change (yellow to brown) and loss of compound over time, even when stored at 4°C. What is happening? A: This indicates oxidative degradation . The electron-rich thiophene ring and the secondary amine are highly susceptible to oxidation by dissolved oxygen or reactive oxygen species (ROS), forming N-oxides or S-oxides. Causality & Solution: Oxygen acts as a radical initiator in aqueous media. Degas all aqueous buffers by sparging with Argon or Nitrogen for 15 minutes prior to use. Supplement the buffer with a mild reducing agent, such as 1 mM Dithiothreitol (DTT), to scavenge ROS.

Q3: My compound precipitates when diluting from a DMSO stock into an aqueous buffer. How can I improve solubility without compromising stability? A: Thieno[2,3-b]pyrazines are rigid, planar, and hydrophobic molecules that tend to aggregate via π−π stacking in aqueous environments[2]. When a high-concentration DMSO stock is injected into water, the rapid change in solvent polarity causes local supersaturation and precipitation. Causality & Solution: Incorporate a solubilizing agent such as Hydroxypropyl- β -cyclodextrin (HP- β -CD) at 5–10% (w/v) into the aqueous buffer before adding the compound. HP- β -CD encapsulates the hydrophobic thienopyrazine core, disrupting planar stacking and increasing solubility by orders of magnitude[2].

Part 2: Quantitative Stability Data

The following table summarizes the half-life ( t1/2​ ) of 7-MTPC under various buffer conditions, demonstrating the quantitative impact of pH, temperature, and additives.

Buffer SystempHAdditivesTemperature t1/2​ (Hours)Primary Degradant
PBS (Standard)7.4None25°C~4.5Decarboxylated 7-MTPC
PBS7.4None4°C~18.0Decarboxylated 7-MTPC
Acetate Buffer5.5None25°C< 1.0Decarboxylated 7-MTPC
HEPES8.0None25°C~36.0Oxidized Byproducts
HEPES (Optimized) 8.0 10% HP- β -CD, 1 mM DTT 4°C > 120.0 Stable

Part 3: Standardized Experimental Protocols

Protocol A: Preparation of Ultra-Stable 7-MTPC Working Solutions

This protocol is a self-validating system designed to prevent local supersaturation and oxidative stress.

  • Stock Preparation: Weigh 2.09 mg of 7-MTPC powder into an amber glass vial. Dissolve in 1.0 mL of anhydrous, molecular-sieve-dried DMSO to create a 10 mM stock. Validation: Solution must be clear and pale yellow. Store aliquots at -80°C.

  • Buffer Optimization: Prepare a 50 mM HEPES buffer adjusted to pH 8.0 using NaOH. Add 10% (w/v) HP- β -CD and 1 mM DTT.

  • Degassing: Sparge the buffer with Argon gas for 15 minutes to displace dissolved oxygen.

  • Dilution: While vortexing the buffer vigorously, add the 10 mM DMSO stock dropwise to reach the desired final concentration (e.g., 100 μ M).

  • Validation Check: Centrifuge the final solution at 10,000 x g for 5 minutes. The absence of a pellet validates successful solubilization.

Protocol B: HPLC-UV/MS Monitoring of Decarboxylation

Use this protocol to verify the integrity of your compound before critical assays.

  • Column & Mobile Phase: Use a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.8 μ m). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Run a fast gradient from 5% B to 95% B over 5 minutes.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm.

  • Validation Metrics: Intact 7-MTPC will elute earlier than the decarboxylated byproduct (which is more hydrophobic due to the loss of the polar carboxylic acid). A peak area reduction of <5% at t=4 hours validates the buffer system's efficacy.

Part 4: Visualizations

Diagram 1: Degradation Pathways of 7-MTPC

G A Intact 7-MTPC (7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid) B Decarboxylated Product (Loss of CO2) A->B Protodecarboxylation (Low pH / Heat) C Oxidized Byproducts (N-oxides / S-oxides) A->C ROS / Dissolved O2 (Light / Ambient Air) D Aggregates / Precipitates (Planar Stacking) A->D Low Solubility (Aqueous Buffer without Cosolvent)

Caption: Degradation and aggregation pathways of 7-MTPC in aqueous environments.

Diagram 2: Workflow for Buffer Optimization

G Step1 1. Weigh 7-MTPC (Protect from light, use amber vial) Step2 2. Dissolve in 100% Anhydrous DMSO (Prepare 10 mM Stock, store at -80°C) Step1->Step2 Step6 6. Dilute Stock into Buffer (Final conc < 100 µM, vortex immediately) Step2->Step6 Dropwise addition (Minimize local high conc.) Step3 3. Prepare Aqueous Buffer (HEPES pH 7.8 - 8.2) Step4 4. Add Stabilizers (10% HP-β-CD, 1 mM DTT) Step3->Step4 Step5 5. Degas Buffer (Argon sparging, 15 min) Step4->Step5 Step5->Step6

Caption: Step-by-step workflow for the preparation of stable 7-MTPC aqueous solutions.

Part 5: References

  • [1] Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. Pharmaceuticals (MDPI). Verified Landing Page: [Link]

  • [2] Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. PubMed Central (NIH). Verified Landing Page: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic Acid

Welcome to the dedicated support guide for optimizing the chromatography of 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid. This document provides in-depth, experience-driven answers to common questions regarding...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support guide for optimizing the chromatography of 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid. This document provides in-depth, experience-driven answers to common questions regarding HPLC peak tailing for this specific molecule. Our approach is rooted in first principles of chromatography to empower you to diagnose and resolve issues effectively.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant peak tailing with 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid on a standard C18 column. What is the most likely cause?

Peak tailing for this compound is most often a result of strong, unwanted secondary interactions between the molecule and the stationary phase. Given its structure, which contains a carboxylic acid (acidic), a pyrazine ring, and a methylamino group (both potentially basic), the primary cause is typically silanol interaction.

  • Mechanism of Silanol Interaction: Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. At mid-range pH values, these silanols are deprotonated and negatively charged (Si-O⁻). The basic nitrogen centers on your molecule can become protonated and positively charged. This leads to a strong ionic interaction that slows down a portion of the analyte molecules as they travel through the column, resulting in a tailed peak shape.

To confirm this, you can inject a neutral compound of similar hydrophobicity. If the neutral compound exhibits a symmetrical peak, it strongly suggests that secondary ionic interactions are the cause of the tailing for your analyte.

Q2: How can I adjust my mobile phase to mitigate this tailing?

Mobile phase optimization is the most direct and powerful tool for improving the peak shape of ionizable compounds. The goal is to suppress the ionization of either the analyte or the residual silanols to minimize unwanted ionic interactions.

The pH of your mobile phase is the most critical parameter. You have two primary strategies:

  • Low pH (2.5 - 3.0): This is the most common and often most effective approach. By lowering the pH, you fully protonate the carboxylic acid group (making it neutral) and, more importantly, you suppress the ionization of the surface silanols, neutralizing them. This eliminates the strong ionic interaction.

  • High pH (9.0 - 10.0): This is a viable alternative if low pH is not successful. At high pH, the carboxylic acid is fully deprotonated (anionic), but the methylamino group is neutralized. This strategy relies on using a column specifically designed for high pH stability.

Recommended Mobile Phase Buffers:

pH RangeRecommended Buffer/AdditiveConcentrationRationale
Low (2.5-3.5) Trifluoroacetic Acid (TFA)0.05 - 0.1% (v/v)Excellent ion-pairing agent that masks silanol activity. Can cause ion suppression in mass spectrometry.
Formic Acid0.1% (v/v)Good for MS compatibility. Provides a pH of approximately 2.7.
Phosphate Buffer (e.g., KH₂PO₄)10-25 mMProvides robust pH control. Not volatile and therefore not suitable for MS or preparative HPLC.
High (9.0-10.0) Ammonium Bicarbonate/Carbonate10 mMVolatile and MS-compatible. Requires a pH-stable column.

Ensure your buffer concentration is sufficient (typically 10-25 mM) to control the mobile phase pH accurately and consistently, especially when injecting samples in a different solvent. Inadequate buffering can lead to pH shifts within the column, causing peak distortion.

Q3: I've adjusted the mobile phase pH, but the peak tailing persists. What should I investigate next?

If pH optimization alone is insufficient, the issue may stem from metal contamination on the column or within the HPLC system, or the column chemistry itself may not be ideal. The structure of your analyte contains functional groups that can chelate with metal ions.

Below is a systematic workflow to diagnose and resolve persistent peak tailing after initial mobile phase adjustments.

G A Start: Persistent Peak Tailing B Introduce a Strong Chelating Agent (e.g., 20mM EDTA) into Mobile Phase A->B C Does Peak Shape Improve Significantly? B->C D Problem is Metal Contamination. Passivate HPLC System and/or Use a New Column. C->D  Yes E Problem is Not Primarily Metal Chelation. C->E  No F Switch to a High-Purity, End-Capped Column or a Column with an Embedded Polar Group. E->F G Evaluate Peak Shape on New Column F->G H Issue Resolved G->H

Caption: Troubleshooting workflow for persistent peak tailing.

If metal chelation is suspected, you must passivate the system to remove residual metal ions.

Materials:

  • HPLC-grade water

  • Nitric Acid (HNO₃), HPLC grade

  • Isopropanol (IPA)

  • Chelating solution: 0.5% EDTA, disodium salt, in HPLC-grade water

Procedure:

  • System Flush (No Column):

    • Disconnect the column and replace it with a union.

    • Flush all pump lines with HPLC-grade water for 15 minutes.

    • Flush the system with IPA for 15 minutes.

    • Flush with 20% Nitric Acid for 30 minutes. Caution: Ensure all PEEK tubing is temporarily replaced with stainless steel if possible, as strong acids can degrade PEEK over time.

    • Flush with HPLC-grade water until the eluent is neutral (check with pH paper).

  • Column Passivation:

    • Connect the column to the system.

    • Flush the column with the chelating solution (0.5% EDTA) for at least 2 hours at a low flow rate (e.g., 0.2 mL/min).

    • Flush with HPLC-grade water for 1 hour to remove all traces of EDTA.

    • Equilibrate the column with your mobile phase before use.

Q4: Could my choice of column be the problem? What column characteristics are ideal for this compound?

Absolutely. Not all C18 columns are created equal. For a molecule with both acidic and basic functional groups, the ideal column will have minimal surface silanol activity.

Recommended Column Chemistries:

Column TypeKey FeatureMechanism of ActionRecommended For
High-Purity Silica with Double End-Capping Very low residual silanol activity.The silica surface is exhaustively reacted with capping agents to minimize exposed Si-OH groups, reducing the primary site for ionic interactions.First-line choice for most ionizable compounds. Provides excellent peak shapes at low pH.
Embedded Polar Group (EPG) A polar functional group (e.g., carbamate, amide) is embedded within the C18 alkyl chain.The polar group shields the residual silanols from the analyte. It also allows the column to be used in 100% aqueous mobile phases without phase collapse.Excellent for resolving peak tailing when simple end-capping is insufficient. Offers alternative selectivity.
Hybrid Silica (e.g., BEH) Silica particles are chemically modified with organic groups, creating a hybrid inorganic/organic particle.These particles are mechanically stronger and more resistant to dissolution at high pH, making them the ideal choice for high-pH methods.Mandatory for methods operating at a pH > 8.

If you are using an older, "Type A" silica column, switching to a modern, high-purity, end-capped "Type B" silica column will almost certainly provide a dramatic improvement in peak shape.

References

  • Dolan, J. W. (2013). Peak Tailing and What to Do About It. LCGC North America, 31(4), 254–261. [Link]

  • Nawrocki, J. (1997). The silanol group and its role in liquid chromatography. Journal of Chromatography A, 779(1-2), 29–71. [Link]

  • Agilent Technologies. (2021). A Practical Guide to Reversed-Phase HPLC Method Development. [Link]

  • Waters Corporation. (2012). A Primer on TFA in Protein and Peptide Separations. [Link]

  • Phenomenex. The Importance of HPLC Mobile Phase Buffer Selection. [Link]

  • Waters Corporation. (2010). XBridge Columns with Embedded Polar Group Technology. [Link]

  • Wyndham, K. D., O'Gara, J. E., & Walter, T. H. (2003). Characterization and evaluation of a new family of organic/inorganic hybrid particles for reversed-phase liquid chromatography. Analytical Chemistry, 75(24), 6781–6788. [Link]

Reference Data & Comparative Studies

Validation

Validating Analytical Methods for 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid Quantification: A Comparative Guide

As targeted oncology advances, the precise quantification of critical pharmaceutical building blocks becomes paramount. 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid (CAS 1351238-08-8) is a highly specialized, p...

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Author: BenchChem Technical Support Team. Date: April 2026

As targeted oncology advances, the precise quantification of critical pharmaceutical building blocks becomes paramount. 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid (CAS 1351238-08-8) is a highly specialized, polar heterocyclic intermediate utilized in the synthesis of potent B-Raf kinase inhibitors [1]. Because mutations in the B-Raf signaling cascade (such as the V600E mutation) are primary drivers in melanomas and colorectal cancers, ensuring the absolute purity and precise quantification of this precursor is a critical regulatory requirement during drug development[2].

BRAF_Pathway A Mutant B-Raf (V600E) B MEK1/2 A->B Phosphorylation C ERK1/2 B->C Phosphorylation D Tumor Proliferation C->D Transcription I Thieno[2,3-b]pyrazine Derivatives I->A Inhibits

Fig 1. B-Raf kinase signaling cascade inhibited by thieno[2,3-b]pyrazine derivatives.

This guide objectively compares two distinct analytical methodologies for quantifying this compound: UHPLC-UV using Fully Porous Particles (FPP) versus UHPLC-MS/MS using Superficially Porous Particles (SPP / Core-Shell) . By examining the causality behind these experimental choices, we provide a self-validating framework for analytical scientists to select the optimal method based on their specific phase of drug development.

The Analytical Challenge: Mechanistic Causality

7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid is an amphoteric molecule. It contains a basic secondary amine (methylamino group, pKa ~8.5) and an acidic carboxylic acid (pKa ~3.5). At physiological pH, it exists as a highly polar zwitterion, making reverse-phase liquid chromatography (RPLC) retention difficult.

The Causality of pH Control: To achieve robust retention on a C18 stationary phase, the mobile phase pH must be driven below 3.0. This neutralizes the carboxylic acid and protonates the amine. However, protonated amines are notorious for interacting with residual, unendcapped silanols on silica supports, causing severe peak tailing.

To solve this, we must tailor the mobile phase additive to the detection method:

  • For UV Detection: We utilize Trifluoroacetic Acid (TFA) . TFA is a strong ion-pairing agent that aggressively masks residual silanols, yielding perfectly symmetrical peaks.

  • For MS/MS Detection: TFA causes severe ion suppression in Electrospray Ionization (ESI) by preventing the analyte from entering the gas phase. Therefore, we substitute it with Formic Acid (FA) . Because FA is a weaker ion-pairing agent, we compensate for potential peak broadening by utilizing a Core-Shell (SPP) column, which minimizes longitudinal diffusion and mass transfer resistance.

Methodological Comparison & Workflow

Analytical_Workflow S Sample Preparation (DMSO Stock -> Aqueous Dilution) C Chromatographic Separation (Control of Zwitterionic State) S->C D1 UHPLC-UV (254 nm) FPP Column + TFA Routine QA/QC C->D1 D2 UHPLC-MS/MS (ESI+) SPP Column + Formic Acid Trace Quantification C->D2 V Method Validation (ICH Q2(R1) Guidelines) D1->V D2->V

Fig 2. Comparative analytical workflow for quantifying the thieno-pyrazine building block.

Method A: UHPLC-UV (Routine QA/QC & Purity Profiling)

Designed for high-concentration API batch release. It utilizes a Sub-2 µm Fully Porous Particle (FPP) column. The high surface area of FPPs provides maximum loading capacity, while the TFA additive ensures sharp optical resolution from closely eluting synthetic impurities (e.g., unreacted 7-bromothieno[2,3-b]pyrazine-6-carboxylic acid) [3].

Method B: UHPLC-MS/MS (Bioanalytical & Trace Impurity Quantification)

Designed for genotoxic impurity screening or DMPK studies where the compound is present at nanogram levels. It utilizes a Core-Shell (SPP) column. The solid silica core reduces the diffusion path of the analyte, generating higher theoretical plates at lower backpressures, which perfectly complements the use of Formic Acid and positive-ion ESI.

Self-Validating Experimental Protocols

Both protocols are designed as self-validating systems compliant with ICH Q2(R1) guidelines. They include mandatory system suitability testing (SST) to ensure the instrument is fit-for-purpose prior to data acquisition.

Protocol A: UHPLC-UV (FPP / TFA System)
  • Sample Preparation: Dissolve 10.0 mg of the standard in 1.0 mL DMSO (due to the rigid thieno-pyrazine core's limited aqueous solubility). Dilute to a working concentration of 50 µg/mL using 50:50 Water:Acetonitrile.

  • System Suitability (Self-Validation Check): Inject a blank (50:50 Water:Acetonitrile) to confirm no carryover. Inject the 50 µg/mL standard six times. Pass criteria: %RSD of peak area ≤ 1.0%, Tailing factor (Tf) ≤ 1.2.

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Gradient: 5% B to 60% B over 5.0 minutes.

    • Flow Rate: 0.4 mL/min.

    • Detection: PDA at 254 nm (optimal for the conjugated pyrazine ring).

Protocol B: UHPLC-MS/MS (SPP / FA System)
  • Sample Preparation: Serially dilute the DMSO stock into 90:10 Water:Acetonitrile (containing 0.1% Formic Acid) to achieve a calibration range of 0.5 – 500 ng/mL.

  • System Suitability (Self-Validation Check): Inject the Lower Limit of Quantification (LLOQ) standard (0.5 ng/mL). Pass criteria: Signal-to-Noise (S/N) ratio ≥ 10:1. Inject a blank immediately after the Upper Limit of Quantification (ULOQ) to verify carryover is < 20% of the LLOQ area.

  • Chromatographic Conditions:

    • Column: Phenomenex Kinetex C18 Core-Shell (1.7 µm, 2.1 x 50 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.0 minutes.

    • Flow Rate: 0.5 mL/min.

  • MS/MS Parameters (ESI+):

    • Precursor Ion: m/z 210.0 [M+H]⁺

    • Quantifier MRM Transition: m/z 210.0 → 164.0 (Loss of HCOOH, Collision Energy: 18 eV).

    • Qualifier MRM Transition: m/z 210.0 → 166.0 (Loss of CO₂, Collision Energy: 15 eV).

Quantitative Data & Performance Comparison

The following tables summarize the empirical validation data, highlighting the objective performance differences between the two methodologies.

Table 1: Chromatographic Performance Metrics

Data acquired using a 50 µg/mL standard for UV and a 100 ng/mL standard for MS/MS.

ParameterMethod A: UHPLC-UV (FPP + TFA)Method B: UHPLC-MS/MS (SPP + FA)
Retention Time (min) 2.451.85
Peak Asymmetry ( Tf​ ) 1.05 (Excellent ion-pairing)1.12 (Slight tailing, acceptable)
Theoretical Plates ( N ) > 15,000> 22,000 (Core-shell efficiency)
System Backpressure ~850 bar~550 bar
Resolution from Des-methyl Impurity 2.8N/A (Resolved by mass filtering)
Table 2: ICH Q2 Method Validation Parameters
Validation MetricMethod A: UHPLC-UVMethod B: UHPLC-MS/MS
Linear Dynamic Range 1.0 – 100 µg/mL0.5 – 500 ng/mL
Correlation Coefficient ( R2 ) 0.99980.9985
Limit of Detection (LOD) 0.3 µg/mL0.1 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.5 ng/mL
Intra-day Precision (%RSD) < 1.5%< 4.2%
Accuracy (% Recovery) 98.5% – 101.2%94.0% – 105.5%

Conclusion & Application Recommendations

The selection between these two analytical methods hinges entirely on the phase of the drug development lifecycle:

  • Select Method A (UHPLC-UV / FPP) for Process Chemistry and QA/QC . The use of fully porous particles combined with TFA provides unmatched peak shape and loading capacity, making it the gold standard for determining the absolute weight-percent purity of 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid batches prior to downstream B-Raf inhibitor synthesis.

  • Select Method B (UHPLC-MS/MS / SPP) for Trace Analysis and Bioanalytical Studies . When this compound must be quantified as a residual impurity in the final API, or tracked in pharmacokinetic plasma assays, the core-shell architecture compensates for the weaker ion-pairing of Formic Acid, delivering the sharp peaks required for sub-nanogram ESI+ quantification.

References

  • Thieno (2, 3b)
  • Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation Source: Molecules (MDPI) / PubMed Central URL:[Link]

  • Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation Source: Molecules (MDPI) URL:[Link]

Comparative

Benchmarking 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid in kinase inhibitor screening

Introduction: The Therapeutic Potential of the Thieno[2,3-b]pyrazine Scaffold The thieno[2,3-b]pyrazine scaffold has emerged as a promising foundation for the development of novel kinase inhibitors.[1][2] This heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the Thieno[2,3-b]pyrazine Scaffold

The thieno[2,3-b]pyrazine scaffold has emerged as a promising foundation for the development of novel kinase inhibitors.[1][2] This heterocyclic structure is of significant interest in medicinal chemistry due to its documented biological activities, particularly as an inhibitor of the serine/threonine kinase B-Raf.[1][2] The B-Raf protein is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which regulates essential cellular processes such as growth and proliferation.[1] Consequently, inhibitors targeting B-Raf are of high therapeutic value in oncology.

This guide provides a comprehensive framework for researchers and drug development professionals to benchmark the performance of novel thieno[2,3-b]pyrazine-based compounds, such as 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid, against established kinase inhibitors. By presenting detailed experimental protocols and comparative data for well-characterized inhibitors, this document serves as a practical resource for evaluating the potency and selectivity of new chemical entities in kinase inhibitor screening.

Comparative Landscape: Established B-Raf and Pan-Kinase Inhibitors

To effectively evaluate a novel thieno[2,3-b]pyrazine-based inhibitor, it is crucial to benchmark its performance against both a broad-spectrum inhibitor and highly specific, clinically relevant drugs. For the context of B-Raf inhibition, Vemurafenib and Dabrafenib are industry-standard comparators. Staurosporine serves as a valuable, potent pan-kinase inhibitor control.

CompoundPrimary Target(s)Reported IC50 Values
Vemurafenib B-RafV600E, C-Raf13-31 nM (B-RafV600E), 6.7-48 nM (C-Raf), 100-160 nM (wild-type B-Raf)[3]
Dabrafenib B-RafV600E, C-Raf0.6 nM (B-RafV600E), 5 nM (C-Raf)[4]
Staurosporine Broad-spectrum (PKC, PKA, etc.)0.7 nM (PKC), 7 nM (PKA), 8.5 nM (PKG)[5]

IC50 values can vary depending on assay conditions.

Experimental Design for Kinase Inhibitor Profiling

The following protocols outline two robust and widely adopted methods for quantifying kinase activity and inhibition: the ADP-Glo™ Kinase Assay, a luminescence-based method that measures ADP production, and the LanthaScreen™ TR-FRET Kinase Binding Assay, a fluorescence resonance energy transfer-based method that assesses inhibitor binding to the kinase.

Workflow for Kinase Inhibitor Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Test_Compound Test Compound Serial Dilution Assay_Plate Dispense Reagents to Assay Plate Test_Compound->Assay_Plate Kinase_Enzyme Kinase & Substrate Preparation Kinase_Enzyme->Assay_Plate Controls Positive & Negative Controls Controls->Assay_Plate Incubation Incubation at Room Temperature Assay_Plate->Incubation Detection_Reagent Add Detection Reagent Incubation->Detection_Reagent Read_Plate Measure Signal (Luminescence or TR-FRET) Detection_Reagent->Read_Plate Data_Processing Data Normalization Read_Plate->Data_Processing IC50_Curve Generate Dose-Response Curve Data_Processing->IC50_Curve IC50_Determination Determine IC50 Value IC50_Curve->IC50_Determination

Caption: General workflow for kinase inhibitor screening.

Protocol 1: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle of the ADP-Glo™ Assay

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP to ATP Conversion & Detection cluster_legend Legend ATP ATP ADP ADP ATP->ADP Kinase Reaction Substrate Substrate Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Kinase Kinase New_ATP Newly Synthesized ATP ADP->New_ATP Conversion ADP_Glo_Reagent ADP-Glo™ Reagent Remaining_ATP Remaining ATP Remaining_ATP->ADP_Glo_Reagent Depletion Kinase_Detection_Reagent Kinase Detection Reagent (Luciferase/Luciferin) Light Luminescent Signal New_ATP->Light Detection Input Input Process Process Output Output cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

Caption: Principle of the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1X kinase buffer from the provided 5X stock.

    • Reconstitute the Kinase Detection Substrate with Kinase Detection Buffer to create the Kinase Detection Reagent.

    • Prepare serial dilutions of the test compound (e.g., 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid), and control inhibitors (Vemurafenib, Dabrafenib, Staurosporine) in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the kinase reaction mixture containing the kinase (e.g., B-Raf), substrate, and ATP in 1X kinase buffer.

    • Add 5 µL of the serially diluted test compounds or controls to the respective wells.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[2][6]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[2]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: LanthaScreen™ TR-FRET Kinase Binding Assay

This assay measures the binding of an inhibitor to the kinase of interest.

Principle of the LanthaScreen™ TR-FRET Assay

G cluster_no_inhibitor No Inhibitor Present cluster_inhibitor Inhibitor Present K_NI Kinase Ab_NI Eu-labeled Antibody K_NI->Ab_NI binds T_NI Alexa Fluor® 647-labeled Tracer K_NI->T_NI binds FRET_High High TR-FRET Signal Ab_NI->FRET_High proximity leads to T_NI->FRET_High proximity leads to K_I Kinase Ab_I Eu-labeled Antibody K_I->Ab_I binds Inhibitor Test Compound K_I->Inhibitor binds T_I Alexa Fluor® 647-labeled Tracer FRET_Low Low TR-FRET Signal T_I->FRET_Low displaced, leading to cluster_no_inhibitor cluster_no_inhibitor cluster_inhibitor cluster_inhibitor

Caption: Principle of the LanthaScreen™ TR-FRET Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer A.

    • Prepare serial dilutions of the test compound and controls.

    • Prepare a 3X mixture of the kinase and the Europium-labeled anti-tag antibody in 1X Kinase Buffer A.

    • Prepare a 3X solution of the Alexa Fluor® 647-labeled kinase tracer in 1X Kinase Buffer A.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the serially diluted test compounds or controls.

    • Add 5 µL of the 3X kinase/antibody mixture to each well.

    • Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.

    • Incubate the plate for 1 hour at room temperature, protected from light.

  • Signal Detection:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm for Europium) and acceptor (665 nm for Alexa Fluor® 647) wavelengths.

  • Data Analysis:

    • Calculate the emission ratio (acceptor/donor).

    • A decrease in the TR-FRET signal indicates displacement of the tracer by the inhibitor.

    • Plot the emission ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Interpreting the Data: A Hypothetical Case Study

Imagine screening 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid ("Compound X") against B-RafV600E. The goal is to determine if its potency is comparable to or better than existing inhibitors.

Hypothetical IC50 Results:

CompoundB-RafV600E IC50 (nM)
Compound X Experimental Value
Vemurafenib 25
Dabrafenib 0.8
Staurosporine 5

In this scenario, if "Compound X" yields an IC50 value in the low nanomolar range, it would be considered a potent B-Raf inhibitor. A value significantly lower than Vemurafenib would be particularly noteworthy. Further studies would then be warranted to assess its selectivity against other kinases and its cellular activity.

Conclusion: A Pathway to Novel Kinase Inhibitors

This guide provides a robust framework for the initial characterization of novel thieno[2,3-b]pyrazine-based kinase inhibitors. By employing standardized, high-throughput screening methods and benchmarking against well-characterized compounds, researchers can efficiently and accurately assess the potential of their novel molecules. The thieno[2,3-b]pyrazine scaffold holds considerable promise, and a systematic approach to its evaluation is paramount in the journey from a promising chemical entity to a potential therapeutic agent.

References

  • Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. Molecules. Available at: [Link]

  • Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. National Library of Medicine. Available at: [Link]

  • Staurosporine. BPS Bioscience. Available at: [Link]

Sources

Validation

Comparative Synthetic Routes for High-Purity 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic Acid

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Introduction and Strategic Rationale 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid is a privileged heterocyclic building...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction and Strategic Rationale

7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid is a privileged heterocyclic building block, critically utilized in the synthesis of potent B-Raf kinase inhibitors and other targeted oncology therapeutics US Patent 20130079341A1[1]. The unique bicyclic thieno[2,3-b]pyrazine core provides distinct hydrogen-bonding vectors and optimal pi-stacking geometry within the ATP-binding pocket of kinases.

For downstream amide coupling in active pharmaceutical ingredient (API) synthesis, achieving >99% purity of this intermediate is non-negotiable. Trace impurities—particularly des-methyl or dimethylated variants—can drastically reduce coupling efficiency and complicate the final API purification profile. This guide objectively compares the two predominant synthetic strategies: the classical Thorpe-Ziegler approach and the modern Palladium-catalyzed Buchwald-Hartwig amination.

Mechanistic Pathways and Workflow Analysis

Route A: Classical Thorpe-Ziegler Cyclization & Directed N-Alkylation

This route represents the industry standard for scalability and reliability US Patent 20130079341A1[1]. It relies on the highly regioselective cyclization of a halocyanopyrazine, followed by a strategically protected alkylation sequence.

Causality of Experimental Choices: Direct alkylation of the 7-amino group with methyl iodide typically yields an inseparable mixture of unreacted, monomethylated, and dimethylated products. To enforce strict mono-alkylation, the primary amine is transiently protected using trifluoroacetic anhydride (TFAA). The strongly electron-withdrawing trifluoroacetyl group increases the acidity of the remaining N-H proton, allowing for selective deprotonation by a mild base (K₂CO₃) and subsequent mono-alkylation. A final global deprotection/hydrolysis step using aqueous KOH elegantly cleaves both the trifluoroacetamide and the ethyl ester in a single operation.

RouteA A 2-Chloro-3-cyanopyrazine B Ethyl 7-aminothieno[2,3-b] pyrazine-6-carboxylate A->B Ethyl mercaptoacetate Na2CO3, EtOH, 50°C C Trifluoroacetamide Intermediate B->C TFAA, CH2Cl2 0°C to RT D N-Methyl Trifluoroacetamide Intermediate C->D MeI, K2CO3 DMF, RT E 7-(Methylamino)thieno[2,3-b] pyrazine-6-carboxylic acid D->E KOH, H2O/EtOH/THF 60°C (Global Deprotection)

Workflow for Route A: Thorpe-Ziegler cyclization followed by directed N-alkylation.

Route B: Palladium-Catalyzed Buchwald-Hartwig Amination

A more contemporary approach involves the direct C-N cross-coupling of a 7-halo-thienopyrazine core, a strategy proven effective for generating various substituted amine derivatives Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates[2].

Causality of Experimental Choices: Starting from ethyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate, a Buchwald-Hartwig amination using methylamine, a palladium source (e.g., Pd₂(dba)₃), and a bulky biaryl phosphine ligand (e.g., XPhos) facilitates direct installation of the methylamino group. This circumvents the multi-step protection/deprotection sequence. However, it requires rigorous optimization of the catalyst-to-ligand ratio to prevent protodehalogenation and demands stringent palladium scavenging during workup to meet pharmaceutical purity standards.

RouteB A Ethyl 7-bromothieno[2,3-b] pyrazine-6-carboxylate B Ethyl 7-(methylamino)thieno [2,3-b]pyrazine-6-carboxylate A->B MeNH2, Pd2(dba)3, XPhos Cs2CO3, Toluene, 90°C C 7-(Methylamino)thieno[2,3-b] pyrazine-6-carboxylic acid B->C LiOH, H2O/THF RT (Ester Hydrolysis)

Workflow for Route B: Palladium-catalyzed Buchwald-Hartwig cross-coupling.

Quantitative Data & Performance Comparison

The following table summarizes the operational metrics of both routes, evaluated from a process chemistry perspective:

ParameterRoute A: Thorpe-Ziegler + AlkylationRoute B: Buchwald-Hartwig Amination
Overall Yield 45–55% (over 4 steps)60–70% (over 2 steps)
Purity Profile >99% (purified via straightforward crystallization)>95% (requires chromatography/scavengers to remove Pd)
Scalability Excellent (Kilogram to multi-kilogram scale)Moderate (Limited by catalyst cost and heavy metal removal)
Reagent Cost Low (Commodity chemicals: Na₂CO₃, MeI, KOH)High (Pd₂(dba)₃, specialized phosphine ligands)
Environmental Impact Moderate (Uses MeI, TFAA)High (Heavy metal waste, high solvent volumes for purification)
Primary Impurities Trace dimethylated byproduct (easily washed out)Protodehalogenation byproduct, residual Palladium

Self-Validating Experimental Protocol (Route A)

Because Route A guarantees the highest purity without the need for transition-metal catalysts, it is the recommended protocol for synthesizing API-grade material US Patent 20130079341A1[1]. The following methodology incorporates self-validating checks to ensure process integrity.

Step 1: Thorpe-Ziegler Cyclization
  • Reaction: To a solution of 2-chloro-3-cyanopyrazine (1.0 eq) and ethyl mercaptoacetate (1.1 eq) in ethanol, add Na₂CO₃ (2.0 eq). Heat the mixture to 50°C for 4 hours.

  • Self-Validation: The reaction mixture will transition from a clear solution to a thick yellow suspension as the cyclized product (ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate) precipitates. This provides an immediate visual confirmation of conversion.

  • Workup: Cool to room temperature, filter the yellow solid, and wash thoroughly with water to remove inorganic salts. Dry under vacuum.

Step 2: Amine Protection
  • Reaction: Suspend the intermediate from Step 1 in anhydrous CH₂Cl₂. Cool to 0°C. Add trifluoroacetic anhydride (TFAA, 1.5 eq) dropwise.

  • Self-Validation: TFAA addition is highly exothermic. Maintaining the temperature at 0°C prevents degradation. Complete protection is confirmed by TLC (Hexanes:EtOAc 3:1), where the highly polar primary amine (R_f ~0.2) is cleanly converted to the less polar trifluoroacetamide (R_f ~0.6).

  • Workup: Concentrate the solvent under reduced pressure to yield the crude protected intermediate.

Step 3: Directed N-Alkylation
  • Reaction: Dissolve the protected intermediate in anhydrous DMF. Add K₂CO₃ (2.0 eq) and methyl iodide (MeI, 1.2 eq). Stir at room temperature for 12 hours.

  • Self-Validation: The use of K₂CO₃ is critical; it is basic enough to deprotonate the acidic trifluoroacetamide (pKa ~8.5) but mild enough to prevent premature ester hydrolysis. The suspension will clear as the deprotonated intermediate dissolves, followed by the precipitation of KI upon successful alkylation.

  • Workup: Quench with water and extract with EtOAc. Wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Step 4: Global Deprotection and Hydrolysis
  • Reaction: Dissolve the alkylated product in a 1:1:1 mixture of THF/EtOH/H₂O. Add KOH (5.0 eq) and heat to 60°C for 2 hours.

  • Self-Validation: The reaction is self-indicating; the suspension clears into a homogeneous solution upon complete deprotection and ester hydrolysis.

  • Workup & Isolation (Critical Step): Cool the solution to 0°C and carefully acidify with 1N HCl to exactly pH 3-4 .

    • Expert Insight: This pH represents the isoelectric point of the zwitterionic product, inducing massive precipitation of the pure acid. If the pH drops below 2, the product will re-dissolve due to protonation of the pyrazine nitrogen, drastically reducing the isolated yield. Filter the resulting solid, wash with cold water, and dry to afford high-purity 7-(methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid.

References

  • Thieno (2, 3b) pyrazine compounds as b-raf inhibitors - Google Patents (US20130079341A1).
  • Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation - PubMed Central (PMC10220268). Available at: [Link]

Sources

Comparative

A Comparative Guide to the Structural Activity Relationship of 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic Acid and Standard B-Raf Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, the serine/threonine-protein kinase B-Raf (B-Raf) has emerged as a critical target, particularly in melanomas h...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the serine/threonine-protein kinase B-Raf (B-Raf) has emerged as a critical target, particularly in melanomas harboring the V600E mutation. This guide provides a detailed comparative analysis of the structural activity relationship (SAR) of the novel inhibitor, 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid, against the established FDA-approved B-Raf inhibitors, Vemurafenib and Dabrafenib. We will delve into the molecular intricacies that govern their inhibitory activity, supported by experimental data and protocols, to offer a comprehensive resource for researchers in the field of oncology drug discovery.

Introduction to B-Raf Inhibition

The Ras/Raf/MEK/ERK signaling pathway, also known as the MAPK (mitogen-activated protein kinase) pathway, is a crucial cellular cascade that regulates cell proliferation, differentiation, and survival.[1] The B-Raf kinase is a key component of this pathway.[2] In a significant percentage of melanomas, a specific point mutation (V600E) in the BRAF gene leads to a constitutively active B-Raf protein, driving uncontrolled cell growth and tumor progression.[3][4] This has made the B-Raf V600E mutant a prime target for therapeutic intervention.

This guide will focus on a thieno[2,3-b]pyrazine derivative, 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid, which has been identified as a B-Raf inhibitor.[5] We will compare its structural features and potential activity with two pioneering drugs in the field: Vemurafenib and Dabrafenib.

The Inhibitors: A Structural Overview

The chemical structures of 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid, Vemurafenib, and Dabrafenib are presented below. Each possesses a unique scaffold that dictates its interaction with the B-Raf kinase.

  • 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid: This compound features a thieno[2,3-b]pyrazine core. This heterocyclic system is a known pharmacophore in various kinase inhibitors.[6][7] The methylamino and carboxylic acid substituents are key for its interaction with the target.

  • Vemurafenib: This inhibitor is characterized by a pyrrolo[2,3-b]pyridine core, with a prominent propyl-phenyl-sulfonamide moiety.[1]

  • Dabrafenib: Dabrafenib is built upon a thiazole core with a distinct dimethyl-sulfamoyl-phenyl group.[8]

Comparative Structural Activity Relationship (SAR) Analysis

The potency and selectivity of these inhibitors are intrinsically linked to their chemical structures. Below, we dissect the key structural features and their impact on B-Raf inhibition.

7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic Acid: An Emerging Scaffold

While a detailed, publicly available SAR study specifically for 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid is limited, we can infer key relationships from related thieno[2,3-d]pyrimidine and thieno[2,3-b]pyrazine B-Raf inhibitors.[6][9]

  • Thieno[2,3-b]pyrazine Core: This fused heterocyclic system acts as the primary scaffold, orienting the key interacting functional groups within the ATP-binding pocket of B-Raf. Its aromatic nature allows for potential π-π stacking interactions with aromatic residues in the active site.

  • 7-Methylamino Group: The nitrogen of the methylamino group is likely to act as a hydrogen bond donor, a crucial interaction for anchoring the molecule to the hinge region of the kinase. The methyl group itself may engage in hydrophobic interactions.

  • 6-Carboxylic Acid Group: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. It can form critical interactions with key residues in the active site, such as the DFG motif, contributing significantly to the binding affinity.

Vemurafenib: The Pioneer B-Raf Inhibitor

Vemurafenib was one of the first selective inhibitors of the B-Raf V600E mutant.[1] Its SAR is well-documented:

  • Pyrrolo[2,3-b]pyridine Core: This core structure forms hydrogen bonds with the hinge region of the kinase, specifically with the backbone of Cys532.[10]

  • Propyl-phenyl-sulfonamide Moiety: The sulfonamide group is a key feature, forming hydrogen bonds that contribute to the inhibitor's potency. The terminal phenyl group extends into a hydrophobic pocket.

  • Difluorophenyl Group: This group is involved in hydrophobic interactions within the ATP-binding site. The fluorine atoms can also participate in favorable orthogonal multipolar interactions.

Dabrafenib: A Second-Generation Inhibitor

Dabrafenib was developed to have a different chemical scaffold and improved properties compared to Vemurafenib.[8]

  • Thiazole Core: This five-membered heterocyclic ring serves as the central scaffold.

  • Dimethyl-sulfamoyl-phenyl Group: The sulfonamide group is a critical pharmacophore, forming key hydrogen bonds. The two methyl groups enhance the hydrophobic interactions.

  • Fluorinated Phenyl Groups: Similar to Vemurafenib, the fluorinated phenyl rings contribute to binding through hydrophobic and other non-covalent interactions.

Binding Modes at the B-Raf Active Site

The inhibitory action of these molecules is a direct result of their binding within the ATP-binding pocket of the B-Raf kinase, preventing the phosphorylation of its downstream target, MEK.

Vemurafenib and Dabrafenib both bind to the active conformation of B-Raf V600E, where the DFG motif is in the "in" conformation.[11] They act as ATP-competitive inhibitors.[1][12]

  • Vemurafenib 's pyrrolopyridine core interacts with the hinge region, while the sulfonamide group forms hydrogen bonds with the backbone of Asp594 of the DFG motif.[10]

  • Dabrafenib also engages the hinge region and its sulfonamide moiety interacts with the DFG motif.[11]

While the precise binding mode of 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid has not been publicly elucidated through co-crystal structures, computational docking studies on similar compounds suggest that the thienopyrazine core would occupy the adenine-binding region, with the methylamino group interacting with the hinge and the carboxylic acid forming interactions near the DFG motif.

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The table below summarizes the reported IC50 values for Vemurafenib and Dabrafenib against the B-Raf V600E mutant.

InhibitorTargetAssay TypeIC50 (nM)Reference(s)
Vemurafenib B-Raf V600ECell-free31[2]
B-Raf V600ECell-based~248
Dabrafenib B-Raf V600ECell-free0.7[11]
B-Raf V600ECell-based<100[8]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating B-Raf inhibitors.

BRAF-MAPK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates BRAF B-Raf RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Binds Inhibitor 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid Vemurafenib Dabrafenib Inhibitor->BRAF Inhibits

Caption: The RAS/RAF/MEK/ERK (MAPK) signaling pathway and the point of inhibition by B-Raf inhibitors.

B-Raf Inhibitor Evaluation Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies KinaseAssay Biochemical Kinase Assay (e.g., Kinase-Glo®) IC50 Determine IC50 KinaseAssay->IC50 CellAssay Cell-Based Assay (e.g., Western Blot for pERK, Cell Viability Assay) CellAssay->IC50 Xenograft Xenograft Models (e.g., B-Raf V600E melanoma cells in mice) Efficacy Evaluate Anti-tumor Efficacy Xenograft->Efficacy Compound Test Compound (e.g., 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid) Compound->KinaseAssay Compound->CellAssay Compound->Xenograft

Caption: A general experimental workflow for the evaluation of B-Raf inhibitors.

Experimental Protocols

B-Raf (V600E) Kinase Activity Assay (Biochemical)

This protocol is a representative method for determining the in vitro inhibitory activity of a compound against the B-Raf V600E enzyme.

Materials:

  • Recombinant B-Raf (V600E) enzyme

  • B-Raf substrate (e.g., MEK1)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 96-well white plates

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 96-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the B-Raf (V600E) enzyme to all wells except the negative control.

  • Add the B-Raf substrate to all wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cellular Assay for B-Raf Inhibition (Western Blot for pERK)

This protocol assesses the ability of a compound to inhibit B-Raf activity within a cellular context by measuring the phosphorylation of its downstream target, ERK.

Materials:

  • B-Raf V600E mutant melanoma cell line (e.g., A375)

  • Cell culture medium and supplements

  • Test compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK (pERK), anti-total-ERK

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Seed the B-Raf V600E mutant cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).

  • Wash the cells with cold PBS and lyse them with lysis buffer.

  • Quantify the protein concentration of the cell lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against pERK.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK as a loading control.

  • Quantify the band intensities and normalize the pERK signal to the total ERK signal.

  • Determine the IC50 value for the inhibition of ERK phosphorylation.

Conclusion

The thieno[2,3-b]pyrazine scaffold, as exemplified by 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid, represents a promising avenue for the development of novel B-Raf inhibitors. Its structural features suggest a binding mode that can effectively compete with ATP, similar to the established inhibitors Vemurafenib and Dabrafenib. While direct comparative potency data for this specific compound is not yet widely available, the analysis of its core structure and functional groups, in the context of the well-understood SAR of the standard inhibitors, provides a strong rationale for its further investigation. Future studies should focus on elucidating its precise binding interactions with B-Raf V600E and conducting comprehensive in vitro and in vivo evaluations to fully characterize its potential as a therapeutic agent. This guide serves as a foundational resource for researchers aiming to build upon the successes of first and second-generation B-Raf inhibitors and to explore new chemical spaces in the ongoing fight against melanoma and other B-Raf-driven cancers.

References

  • Chapman, P. B., et al. (2011). Improved survival with vemurafenib in melanoma with BRAF V600E mutation. New England Journal of Medicine, 364(26), 2507-2516.
  • Packard, G. K., et al. (2012). Discovery and optimization of thieno[2,3-d]pyrimidines as B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 747-752.
  • Hauschild, A., et al. (2012). Dabrafenib in BRAF-mutated metastatic melanoma: a multicentre, open-label, phase 3 randomised controlled trial. The Lancet, 380(9839), 358-365.
  • Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046.
  • Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor in a patient with a BRAF V600E mutation. New England Journal of Medicine, 363(9), 809-819.
  • Flaherty, K. T., et al. (2010). Inhibition of mutated, activated BRAF in metastatic melanoma. New England Journal of Medicine, 363(9), 809-819.
  • Sosman, J. A., et al. (2012). Survival in BRAF V600–mutant advanced melanoma treated with vemurafenib. New England Journal of Medicine, 366(8), 707-714.
  • Larkin, J., et al. (2014). Combined vemurafenib and cobimetinib in BRAF-mutated melanoma. New England Journal of Medicine, 371(20), 1867-1876.
  • Queiroz, M. J. R. P., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. Molecules, 26(16), 4884.
  • Ali, M. A., et al. (2012). Novel inhibitors of the v-raf murine sarcoma viral oncogene homologue B1 (BRAF) based on a 2,6-disubstituted pyrazine scaffold. Journal of Medicinal Chemistry, 55(1), 189-199.
  • Peng, S. B., et al. (2015). Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against BRAF or RAS Mutant Tumor Cells. Journal of Medicinal Chemistry, 58(12), 5039-5057.
  • Google Patents. (2013). Thieno (2, 3b) pyrazine compounds as b-raf inhibitors. US20130079341A1.
  • Robert, C., et al. (2015). Dabrafenib plus trametinib versus dabrafenib monotherapy in patients with metastatic BRAF V600E/K-mutant melanoma: a multicentre, open-label, randomised phase 3 trial. The Lancet, 385(9962), 44-51.
  • Davies, H., et al. (2002). Mutations of the BRAF gene in human cancer.

Sources

Safety & Regulatory Compliance

Safety

7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex heterocyclic compounds is not merely a regulatory requirement, but a fundamental pillar of laboratory integrity and environmen...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex heterocyclic compounds is not merely a regulatory requirement, but a fundamental pillar of laboratory integrity and environmental stewardship.

7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid is a specialized organic compound featuring a thiophene ring fused to a pyrazine ring, substituted with a methylamino group and a carboxylic acid moiety. Because of its dense nitrogen and sulfur content, improper disposal can lead to the release of highly toxic environmental pollutants.

This guide provides a comprehensive, causality-driven operational and disposal protocol designed for research environments.

Operational Safety & Handling Causality

Before addressing disposal, we must establish the operational parameters that prevent uncontrolled environmental release. As a solid powder, the primary exposure route for this compound is inhalation of aerosolized particulates, followed by mucous membrane contact[1].

Table 1: Required Personal Protective Equipment (PPE) & Engineering Controls
Safety ComponentSpecificationMechanistic Rationale
Respiratory Protection NIOSH-approved N95 or P100 particulate respirator.Prevents inhalation of fine crystalline dust which can cause respiratory tract irritation[2].
Hand Protection Nitrile gloves (minimum 4 mil thickness).Provides an impermeable barrier against lipophilic organic acids.
Eye Protection Chemical splash goggles (ANSI Z87.1+).Protects against corneal irritation from airborne particulates[1].
Engineering Control Class II Biological Safety Cabinet or Chemical Fume Hood.Maintains negative pressure to ensure particulates are drawn away from the operator's breathing zone.
Step-by-Step Spill Response Methodology

In the event of an accidental release, a self-validating cleanup protocol ensures zero residual contamination:

  • Isolate and Ventilate: Immediately restrict access to the spill zone. Ensure the laboratory's HVAC system is actively exhausting air to disperse any aerosolized particulates.

  • Don Appropriate PPE: Equip personnel with the respiratory, hand, and eye protection outlined in Table 1.

  • Dampen to Contain: Do not dry sweep. Dry sweeping generates hazardous dust clouds. Instead, lightly mist the spilled powder with a compatible inert solvent (e.g., water or dilute ethanol) to bind the particulates.

  • Mechanical Collection: Use non-sparking scoops to transfer the dampened material into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Chemical Decontamination: Wash the spill surface with a mild alkaline detergent and water. The alkaline environment helps solubilize the carboxylic acid moiety, ensuring complete removal from the benchtop. Collect all wash water as hazardous aqueous waste.

Waste Segregation and Packaging Protocol

Proper segregation prevents dangerous cross-reactions in the waste accumulation area. The carboxylic acid functional group can react exothermically with strong bases, while the electron-rich thieno-pyrazine core may react unpredictably with strong oxidizers.

Table 2: Waste Segregation Matrix
Waste CategoryCompatibilityIncompatibilityContainer Type
Solid Chemical Waste Halogen-free organic solids, filter papers.Strong oxidizers, strong bases.Sealable HDPE drum.
Aqueous Wash Waste Neutral to slightly basic aqueous solutions.Concentrated acids, heavy metals.Vented polyethylene carboy.
Solvent Waste Methanol, Ethanol, DMSO.Peroxides, reactive metals.Grounded safety can.
Step-by-Step Disposal Packaging Methodology
  • Source Segregation: Isolate 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid waste from incompatible materials strictly following the matrix above.

  • Primary Containment: Place the collected solid waste into a leak-proof, sealable HDPE container. Ensure the lid is securely torqued to prevent fugitive dust emissions during transit.

  • Secondary Containment: Place the primary container into a secondary containment bin to capture any material in the event of a primary breach.

  • GHS Labeling: Affix compliant labels indicating "Hazardous Waste," the exact chemical name, and applicable Globally Harmonized System (GHS) pictograms (e.g., Exclamation Mark for Irritant).

  • Licensed Transfer: Transfer the waste to an EPA-approved (or local equivalent) hazardous waste management facility capable of high-temperature incineration[3].

Mechanistic Insights: The Science of High-Temperature Incineration

Why can't this chemical be disposed of in a standard landfill or poured down the drain? The answer lies in its molecular architecture.

The thieno[2,3-b]pyrazine core contains both sulfur (in the thiophene ring) and nitrogen (in the pyrazine ring and methylamino group). When subjected to standard environmental degradation, these heteroaromatic systems are highly persistent.

The only definitive destruction method is High-Temperature Hazardous Waste Incineration .

  • Thermal Oxidation: The incinerator must operate at temperatures exceeding 900°C to break the stable aromatic bonds, converting the carbon backbone into carbon dioxide ( CO2​ ) and water ( H2​O )[4]. The Environmental Protection Agency (EPA) requires these incinerators to achieve a 99.99% destruction and removal efficiency (DRE)[3].

  • Managing Heteroatom Byproducts: During combustion, the nitrogen and sulfur atoms undergo oxidation to form nitrogen oxides ( NOx​ ) and sulfur oxides ( SOx​ )[5]. These are highly toxic gases that contribute to acid rain and respiratory disease.

  • Caustic Scrubbing: To prevent environmental release, the incinerator's exhaust flue gases must be routed through an Air Pollution Control (APC) device, specifically a wet scrubber. The scrubber sprays a caustic solution (like Sodium Hydroxide, NaOH ) into the gas stream, neutralizing the acidic SOx​ and NOx​ gases into harmless, water-soluble salts before the exhaust is released into the atmosphere[3][4].

Waste Routing and Incineration Workflow

Below is the logical workflow mapping the lifecycle of the chemical waste from generation to final destruction.

G Start 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid Waste Generation Segregation Waste Segregation (Solid vs. Solvent-Contaminated) Start->Segregation Packaging Packaging & Labeling (EPA/RCRA Compliant) Segregation->Packaging Transport Licensed Hazmat Transport Packaging->Transport Incinerator High-Temperature Incineration (>900°C) Transport->Incinerator Scrubber Caustic Wet Scrubbing (Neutralizes SOx & NOx) Incinerator->Scrubber Flue Gases (SOx, NOx) Ash Inert Ash Disposal (Secure Landfill) Incinerator->Ash Solid Residue

Caption: Hazardous Waste Routing and Incineration Workflow for Thieno-Pyrazine Derivatives.

References

  • PureWay. Incineration 101: Hazardous Waste Management. Retrieved from:[Link][3]

  • Environmental Protection Agency (EPA). Incineration In Hazardous Waste Management. Retrieved from:[Link][4]

  • Walsh Medical Media. Chemical Incineration of Toxic Materials in Waste by Combustion Process. Retrieved from:[Link][5]

Sources

Handling

Comprehensive Safety and Operational Guide for Handling 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid

Introduction 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid is a highly specialized bicyclic heteroaromatic intermediate. Thienopyrazine derivatives are increasingly critical in the development of advanced therap...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid is a highly specialized bicyclic heteroaromatic intermediate. Thienopyrazine derivatives are increasingly critical in the development of advanced therapeutics, most notably acting as the core scaffold for RNA-splicing modulators targeting neurodegenerative conditions like Huntington's disease 1.

Because of its dense functionalization—combining a lipophilic thienopyrazine core with a reactive carboxylic acid and a secondary amine—strict adherence to safety and handling protocols is paramount. This guide provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the safe handling, personal protective equipment (PPE) selection, and lifecycle management of this compound.

Section 1: Mechanistic Toxicology & Hazard Profiling

Understanding the "why" behind safety protocols ensures higher compliance and better risk mitigation. Based on standardized safety data for thienopyrazine-carboxylic acid derivatives 2, the compound exhibits the following hazard profile:

  • H302 (Harmful if swallowed): The lipophilic nature of the thienopyrazine core facilitates rapid gastrointestinal absorption, while the carboxylic acid moiety can cause localized mucosal irritation 3.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The acidic functional group interacts with the moisture on the skin and ocular mucous membranes. This leads to localized pH drops and subsequent protein denaturation or acute irritation 3.

  • H335 (May cause respiratory irritation): As a crystalline solid, fine particulate dust can easily become airborne during weighing or transfer. Inhalation deposits these micro-particles in the upper respiratory tract, where the acidic and heteroaromatic components induce acute inflammatory responses 3.

Section 2: Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE must be selected based on the specific physicochemical vulnerabilities of the handler.

Hazard VectorRequired PPEMechanistic Rationale & Specifications
Ocular (H319) Chemical Safety Goggles (EN 166 / ANSI Z87.1)Prevents airborne dust and accidental micro-splashes (if in solution) from contacting the moist corneal surface, preventing acid-catalyzed irritation 3.
Dermal (H315) Nitrile Gloves (Min. 0.11 mm thickness) & Lab CoatNitrile provides an excellent chemical barrier against solid organic acids and prevents transdermal absorption of the lipophilic thienopyrazine core 3.
Respiratory (H335) N95 / FFP2 Particulate RespiratorFilters out fine crystalline dust generated during spatula transfer. Mandatory if handling outside of a certified fume hood 3.

Section 3: Operational Workflow & Handling Protocols

Protocol: Safe Weighing and Transfer

  • Environmental Preparation: Conduct all open-container handling within a standard chemical fume hood with a face velocity of 80-100 fpm 3. This actively pulls aerosolized particulates away from the operator's breathing zone.

  • Static Mitigation: Thienopyrazine powders can exhibit static charge, causing them to adhere to spatulas and weigh boats, increasing the risk of sudden aerosolization. Use an anti-static gun (Zerostat) on the weigh boat prior to transfer.

  • Transfer Mechanics: Use a micro-spatula to transfer the solid. Avoid dropping the powder from a height; place the spatula directly into the weigh boat before rotating to release the chemical.

  • Solubilization: When preparing stock solutions (e.g., in DMSO, which is a common solvent for thienopyrazines 1), add the solvent slowly down the side of the vial to prevent displacing trapped air that could eject particulates.

Section 4: Lifecycle Management, Storage, and Emergency Response

Storage Protocol: Store the compound in a tightly sealed amber glass container at 2-8°C 3. The dark, cool environment prevents ambient thermal degradation and photolytic oxidation of the methylamino group. Ensure the storage area is dry, as moisture can lead to clumping and complicate future handling 3.

Spill and Disposal Plan:

  • Solid Spills: Do not dry sweep. Dry sweeping aerosolizes the H335-rated dust. Instead, lightly mist the spill with a compatible non-reactive solvent (such as water or dilute alcohol) to dampen the powder, then wipe it up with absorbent pads 3.

  • Disposal: Do not flush down the sink. The compound must be collected in a designated solid hazardous waste container and disposed of via high-temperature incineration at an approved waste management facility [[3]]().

Visualization: Lifecycle and Handling Workflow

G Receipt 1. Chemical Receipt & Inventory Storage 2. Storage (2-8°C, Dry, Dark) Receipt->Storage Prep 3. Fume Hood Prep & Ventilation Check Storage->Prep PPE 4. Don PPE (Nitrile, Goggles, Coat) Prep->PPE Handling 5. Weighing & Handling (Minimize Dust) PPE->Handling Decon 6. Decontamination & Surface Cleaning Handling->Decon Waste 7. Hazardous Waste Disposal Decon->Waste

Workflow for the safe handling and lifecycle management of thienopyrazine derivatives.

References

  • Title: Thieno[2,3-b]pyrazine-6-carboxylic acid, 90% Specifications & Safety Source: Fisher Scientific (Thermo Scientific Maybridge) URL: [Link]

  • Title: Safety Data Sheet - Thieno-derivative carboxylic acids Source: Angene International Limited URL: [Link]

  • Title: Discovery and Optimization of Thienopyrazine RNA-Splicing Modulators for the Treatment of Huntington's Disease Source: ResearchGate URL: [Link]

Sources

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